GSK-J4 represents a first-in-class selective small molecule inhibitor targeting histone lysine demethylases (KDMs), specifically functioning as a dual inhibitor of the KDM6 subfamily enzymes JMJD3 (KDM6B) and UTX (KDM6A). This cell-permeable inhibitor has emerged as a powerful chemical probe for investigating the functional roles of H3K27 methylation in various biological contexts and disease states. The compound exists as a prodrug that undergoes intracellular conversion to its active form, GSK-J5, enabling efficient cellular uptake and target engagement. Since its initial characterization, this compound has been extensively utilized to dissect the epigenetic mechanisms governing cellular differentiation, immune regulation, and oncogenic transformation, positioning it as a promising therapeutic candidate for multiple pathological conditions including cancer, autoimmune disorders, and metabolic diseases.
The molecular structure of this compound features a hydroxamate group that chelates the iron ion within the catalytic Jumonji C (JmjC) domain of KDM6 enzymes, effectively blocking substrate access and preventing the demethylation reaction that requires α-ketoglutarate and molecular oxygen as co-substrates. This specific inhibition leads to accumulation of the repressive histone mark H3K27me3 at genomic regions controlled by JMJD3 and UTX, resulting in transcriptional repression of downstream target genes. The compound demonstrates favorable kinetic properties with half-maximal inhibitory concentrations (IC50) in the low micromolar range against its primary targets while exhibiting significant selectivity over other JmjC domain-containing demethylases, minimizing off-target effects in experimental systems [1] [2].
The epigenetic machinery governing histone modifications represents a crucial layer of transcriptional control, with methylation states of histone H3 lysine 27 serving as pivotal determinants of chromatin architecture and gene expression patterns. The trimethylated form of histone H3 at lysine 27 (H3K27me3) constitutes a transcriptionally repressive mark that promotes chromatin condensation and limits access of transcriptional activators to gene promoter regions. The dynamic regulation of H3K27me3 is orchestrated by the balanced activities of writer complexes (Polycomb Repressive Complex 2, PRC2) that catalyze methylation, and eraser proteins (KDM6 family demethylases) that remove these modifications. Under physiological conditions, this equilibrium maintains appropriate gene expression programs during development, differentiation, and cellular responses to environmental cues.
This compound specifically targets the eraser component of this regulatory system by inhibiting the H3K27me2/3 demethylase activity of JMJD3 and UTX. The primary molecular consequence of KDM6 inhibition is the rapid accumulation of H3K27me3 at specific genomic loci that are normally actively demethylated by these enzymes, leading to sustained transcriptional repression of genes involved in proliferation, inflammation, and differentiation. Importantly, the functional outcomes of this compound treatment are context-dependent, varying according to cell type, developmental stage, and disease state, reflecting the complex regulatory networks influenced by H3K27 methylation status. This mechanistic understanding provides the foundation for therapeutic applications across diverse pathological conditions [1] [3] [2].
The following diagram illustrates the fundamental epigenetic mechanism through which this compound modulates gene expression:
Figure 1: Core epigenetic mechanism of this compound-mediated inhibition of KDM6 demethylases, leading to H3K27me3 accumulation and altered gene expression.
The anti-neoplastic effects of this compound have been extensively documented across diverse hematological and solid tumor models, with mechanisms encompassing cell cycle arrest, apoptosis induction, and differentiation promotion. In acute myeloid leukemia (AML), this compound treatment resulted in dose-dependent suppression of proliferation and colony-forming capacity, with IC50 values ranging from 1-5 μM across various AML cell lines. The compound induced G1 cell cycle arrest and apoptosis through mitochondrial membrane depolarization, accompanied by global increases in H3K27me3 levels. Notably, RNA sequencing revealed significant downregulation of critical cancer-promoting HOX genes (including HOXA5, HOXA7, HOXA9, and HOXA11) with concomitant increased H3K27me3 enrichment at their transcription start sites, providing a mechanistic link between epigenetic modification and transcriptional regulation of oncogenic networks [2].
In solid tumors, this compound demonstrates differential sensitivity based on cancer type and molecular context. Castration-resistant prostate cancer (CRPC) models exhibited particular vulnerability to this compound treatment, with AR-ΔLBD cells showing 3-4 fold lower ED50 values compared to AR-WT cells (approximately 4 μM versus 12 μM), suggesting enhanced efficacy in advanced disease states. The synergistic interactions between this compound and conventional chemotherapeutic agents further enhance its therapeutic potential, as demonstrated in neuroblastoma models where combination with WIP1 inhibitor SL-176 potentiated p53-mediated cytotoxicity through synergistic upregulation of PUMA and p21 [4] [5]. Additionally, this compound effectively targets cancer stem cell (CSC) populations in ovarian cancer models, impairing both their viability and self-renewal capacity at concentrations non-toxic to normal fibroblasts, indicating its potential for preventing tumor recurrence and treatment resistance [6].
The immunoregulatory properties of this compound span both innate and adaptive immune compartments, with particularly pronounced effects on dendritic cell (DC) biology and macrophage polarization. In dendritic cells, this compound promotes a tolerogenic phenotype characterized by reduced expression of co-stimulatory molecules (CD80/CD86), decreased production of pro-inflammatory cytokines (IL-6, IFN-γ, TNF-α), and enhanced secretion of immunomodulatory factors (TGF-β1). Mechanistically, these effects are mediated through epigenetic rewiring of retinaldehyde dehydrogenase (RALDH) gene promoters, resulting in enhanced retinoic acid production that subsequently promotes regulatory T cell (Treg) differentiation, stability, and suppressive function [7] [8].
In macrophage populations, this compound suppresses pro-inflammatory activation by inhibiting JMJD3-mediated demethylation at promoters of inflammatory genes, effectively limiting excessive immune responses in autoimmune and inflammatory conditions. This anti-inflammatory activity has demonstrated therapeutic efficacy in experimental autoimmune encephalomyelitis (EAE) and inflammatory colitis models, where this compound administration reduced disease severity, attenuated inflammatory cell infiltration, and promoted resolution of inflammation. The compound's dual actions on both innate and adaptive immune cells position it as a promising candidate for managing immune-mediated disorders through epigenetic immunomodulation [7] [8].
Recent investigations have revealed novel mechanisms of this compound action in metabolic regulation and cardioprotection, particularly in the context of diabetic cardiomyopathy. Under palmitic acid (PA)-induced lipotoxic conditions, this compound treatment preserved cardiac function by maintaining H3K27me3 levels and suppressing the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4), a key lipid metabolism enzyme that promotes ferroptosis—a novel form of iron-dependent cell death characterized by lipid peroxidation. This epigenetic regulation of ferroptotic sensitivity represents a previously unrecognized mechanism of action with significant therapeutic implications for metabolic diseases [9].
The cardioprotective efficacy of this compound was further demonstrated in db/db mouse models of type 2 diabetes, where chronic administration attenuated cardiomyocyte hypertrophy, reduced intracellular triglyceride accumulation, and improved cardiac function without significantly affecting blood glucose or serum cholesterol levels. These findings suggest that this compound confers metabolic benefits through direct epigenetic modulation of cardiac gene expression programs rather than systemic metabolic alterations, highlighting its potential as a targeted therapeutic approach for diabetic complications [9].
Table 1: Therapeutic Effects of this compound Across Preclinical Disease Models
| Disease Model | Primary Mechanisms | Key Molecular Effects | Effective Concentrations | Experimental Outcomes |
|---|---|---|---|---|
| Acute Myeloid Leukemia [2] | Cell cycle arrest, Apoptosis induction, HOX gene suppression | ↑ H3K27me3 at HOXA loci, ↓ DNA replication genes, Mitochondrial membrane depolarization | IC50: 1-5 μM (cell lines); 5.5 μM (primary cells) | Reduced proliferation (up to 70%), decreased colony formation, delayed disease progression in xenografts |
| Castration-Resistant Prostate Cancer [5] | AR signaling interference, Cell proliferation inhibition | ↑ H3K27me3, Altered AR-driven transcription | ED50: ~4 μM (AR-ΔLBD); ~12 μM (AR-WT) | Synergy with Cabazitaxel, preferential efficacy in CRPC models |
| Ovarian Cancer Stem Cells [6] | CSC self-renewal inhibition, Differentiation promotion | Altered stemness gene expression (SOX2, NANOG, OCT4A) | 2.5-5 μM (selective CSC toxicity) | Impaired sphere formation, reduced tumor-initiating capacity |
| Inflammatory Colitis [7] | Tolerogenic DC promotion, Treg induction, Th17 suppression | ↑ RALDH expression, ↑ Retinoic acid production, ↑ IL-10 | 5-10 mg/kg (in vivo) | Reduced disease severity, decreased inflammatory infiltration, improved survival |
| Diabetic Cardiomyopathy [9] | Ferroptosis suppression, Lipid metabolism regulation | ↑ H3K27me3, ↓ ACSL4 expression, ↓ Lipid peroxidation | 2.5-10 μM (in vitro); 10 mg/kg (in vivo) | Attenuated hypertrophy, reduced triglyceride accumulation, improved cardiac function |
| Neuroblastoma [4] | p53 pathway potentiation, DNA damage response enhancement | Synergistic upregulation of PUMA and p21 with WIP1 inhibition | 0.1-0.3 μM (in combination) | Synergistic cytotoxicity, reduced tumor growth in zebrafish xenografts |
Table 2: this compound-Mediated Transcriptomic Alterations in Neural Differentiation Models [1] [10]
| Gene Expression Category | Number of Genes | Functional Enrichment | Key Pathway Associations | Biological Consequences |
|---|---|---|---|---|
| Upregulated Genes | 47 | Transcriptional repression, Developmental regulation | Cell cycle suppression, Differentiation pathways | Inhibition of proliferation, Enhanced differentiation |
| Downregulated Genes | 58 | Cell cycle progression, Proliferation signaling | DNA replication, Mitotic regulation | G1/S phase arrest, Reduced viability |
| Key Transcriptional Regulators | 12 | p53 signaling, Developmental pathways | Apoptosis, Cell fate determination | Increased cell death, Lineage commitment |
Cell culture and treatment conditions for this compound experiments vary according to cell type and experimental objectives. For cancer cell lines including leukemia (Kasumi-1, THP-1), prostate cancer (CWR22Rv-1, R1-AD1, R1-D567), and ovarian cancer (A2780) models, cells are typically maintained in RPMI-1640 or DMEM/F12 media supplemented with 10% fetal bovine serum at 37°C in 5% CO2. This compound is generally prepared as a 10-50 mM stock solution in DMSO with final working concentrations ranging from 1-20 μM depending on cell sensitivity and treatment duration. For primary cell cultures including patient-derived AML mononuclear cells and neural stem/progenitor cells, specific culture conditions must be optimized with appropriate cytokine supplements and extracellular matrix components [1] [2] [6].
Viability and proliferation assessments are commonly performed using standardized assays including Cell Counting Kit-8 (CCK-8), WST-1, or MTT assays following 72-hour drug exposures. For colony-forming unit (CFU) assays in hematopoietic and cancer stem cell models, cells are plated in semi-solid methylcellulose-based media following 24-hour this compound treatment and incubated for 10-14 days before manual colony enumeration. Cell cycle analysis typically involves propidium iodide staining followed by flow cytometry, while apoptosis is assessed through Annexin V/propidium iodide staining, JC-1 mitochondrial membrane potential assays, or caspase activation measurements [2] [6].
Epigenetic and transcriptomic profiling represents a crucial component of this compound mechanism studies. Chromatin immunoprecipitation (ChIP) assays for H3K27me3 enrichment are performed using specific antibodies with qPCR analysis of target gene promoters or next-generation sequencing for genome-wide assessment. For transcriptome analysis, RNA sequencing of this compound-treated versus control cells typically involves ribosomal RNA depletion, library preparation with Illumina-compatible kits, sequencing on HiSeq or similar platforms, and bioinformatic analysis using pipelines such as STAR for alignment and DESeq2 for differential expression calling. Functional annotation of differentially expressed genes is commonly performed using DAVID, Gene Ontology, and Ingenuity Pathway Analysis tools [1] [10] [2].
In vivo therapeutic evaluation employs disease-specific animal models including xenograft systems for cancer, dextran sodium sulfate (DSS)-induced colitis for inflammatory bowel disease, and experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis. This compound is typically administered intraperitoneally at doses ranging from 5-20 mg/kg, with treatment regimens varying from single doses to repeated administration over several weeks depending on disease model and experimental objectives. Endpoint assessments include tumor volume measurements, clinical scoring of disease severity, histopathological analysis, and immunophenotyping of infiltrating immune cells [7] [8] [2].
The following diagram illustrates the recently elucidated cardioprotective mechanism of this compound in diabetic cardiomyopathy:
Figure 2: this compound cardioprotective mechanism via H3K27me3 preservation and ACSL4 suppression to inhibit ferroptosis.
This compound represents a versatile chemical probe and promising therapeutic candidate that exerts context-dependent effects through epigenetic modulation of H3K27 methylation status. Its mechanisms span anti-neoplastic, immunomodulatory, and metabolic activities, with consistent on-target effects observed across diverse experimental systems. The continuing investigation of this compound has not only advanced our understanding of KDM6 biology but has also revealed novel regulatory networks linking epigenetic modifications to cellular function in health and disease. Future research directions should focus on optimizing therapeutic windows, developing more specific KDM6 inhibitors, and exploring combination regimens with conventional and epigenetic therapies to maximize clinical translation potential.
The table below summarizes the fundamental quantitative data for GSK-J4.
| Property | Description |
|---|---|
| Targets | JMJD3/KDM6B & UTX/KDM6A (Dual Inhibitor) [1] [2] |
| IC₅₀ for JMJD3 | 8.6 µM [1] [2] |
| IC₅₀ for UTX | 6.6 µM [1] [2] |
| Mechanism | Prodrug of active form GSK-J1; inhibits H3K27me3/me2 demethylation, increasing global H3K27me3 levels [3] [1] [2] |
| Molecular Weight | 417.5 g/mol [1] [4] [5] |
| Chemical Formula | C₂₄H₂₇N₅O₂ [1] [4] [5] |
| CAS Number | 1373423-53-0 [1] [4] [5] |
The following methodologies are adapted from key research studies utilizing this compound.
This protocol is commonly used to determine the effect of this compound on cell viability [6] [7].
The workflow of this assay can be visualized as follows:
This protocol outlines the evaluation of this compound in a disease model, such as inflammatory colitis or a cancer xenograft [6] [8].
This compound's primary mechanism is epigenetic modulation, but it also influences several downstream cellular processes. The key pathways are illustrated below:
Research has highlighted this compound's potential across various disease areas, with a strong focus in oncology.
| Disease Area | Key Findings | Citations |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Induces ER stress, S-phase cell cycle arrest, and apoptosis; synergizes with decitabine and gilteritinib. | [6] [7] [9] |
| Solid Tumors | Shows efficacy in prostate cancer (especially castration-resistant), chondrosarcoma, and anaplastic thyroid cancer. | [1] [10] [5] |
| Inflammatory & Autoimmune Diseases | Ameliorates inflammatory colitis by promoting tolerogenic dendritic cells and retinoic acid synthesis; reduces disease severity in EAE (multiple sclerosis model). | [8] [5] |
GSK-J4 is a potent and cell-permeable small molecule inhibitor targeting histone lysine demethylases, representing an important epigenetic modulator in biomedical research and therapeutic development. This technical guide provides a comprehensive overview of this compound's mechanism, applications, and experimental protocols for researchers and drug development professionals.
Chemical and Pharmacological Properties: this compound HCl (Molecular Weight: 453.96, CAS No.: 1797983-09-5) is an ethyl ester prodrug that undergoes hydrolysis by intracellular esterases to its active form, GSK-J1, which directly inhibits the catalytic activity of KDM6 subfamily demethylases. GSK-J1 demonstrates half-maximal inhibitory concentration (IC50) of 60 nM against KDM6B (JMJD3) in cell-free assays, with high selectivity against other JMJ family demethylases [1]. The compound is soluble in DMSO (90-91 mg/mL, ~200 mM), ethanol (90-91 mg/mL), and water (9.4-10 mg/mL) for experimental use [1].
Primary Molecular Targets:
Epigenetic Mechanism: this compound exerts its effects through inhibition of KDM6 family demethylases, resulting in increased global H3K27me3 levels and transcriptional repression of genes regulated by this epigenetic mark. The accumulation of H3K27me3 at transcription start sites of target genes leads to chromatin condensation and suppressed expression of downstream targets [2].
This compound has demonstrated therapeutic potential across diverse disease models, particularly in hematological malignancies, solid tumors, inflammatory disorders, and fibrotic diseases.
Table 1: Summary of this compound Anti-Cancer Effects in Hematological Malignancies
| Cancer Type | Experimental Models | Key Findings | Proposed Mechanisms | Citations |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Primary AML cells, cell lines (Kasumi-1, THP-1), xenograft mouse model | Reduced proliferation, increased apoptosis, cell cycle arrest, synergy with cytarabine | Increased H3K27me3 at HOX gene promoters, downregulation of DNA replication pathways | [2] |
| Mantle Cell Lymphoma (MCL) | JeKo-1, REC-1 cell lines, co-culture with stromal cells | Impaired adhesion to stromal cells, reduced adhesion-mediated drug resistance | Modulation of NF-κB signaling, reduced RELA nuclear localization | [3] [4] |
| Castration-Resistant Prostate Cancer (CRPC) | R1-AD1, R1-D567, CWR22Rv-1, PC3 cell lines | Selective efficacy against CRPC models (ED50: 3-4 μM), synergy with cabazitaxel | Maintenance of H3K27me3 repressive marks, inhibition of AR-driven transcription | [5] |
Table 2: this compound Activity in Solid Tumors, Inflammatory and Fibrotic Diseases
| Disease Category | Experimental Models | Key Findings | Proposed Mechanisms | Citations |
|---|---|---|---|---|
| Diabetic Kidney Disease | STZ-induced diabetic mice, mesangial cells | Reduced proteinuria, glomerulosclerosis, extracellular matrix deposition | Downregulation of DKK1, TGF-β1, fibronectin, collagen IV | [6] |
| Idiopathic Pulmonary Fibrosis | BLM-induced mouse model, TGF-β1-stimulated myofibroblasts | Attenuated pulmonary fibrosis, reduced fibroblast activation | Decreased NOX4 expression, reduced oxidative stress | [7] |
| Parkinson's Disease | 6-OHDA-induced PD rats, SH-SY5Y cells | Neuroprotection, rescue of dopaminergic neurons, improved motor function | Increased ferroportin-1 expression, reduced labile iron, epigenetic regulation | [8] |
| Inflammatory Colitis | DSS-induced mouse model, dendritic cells | Attenuated disease severity, reduced Th17 response, increased Treg stability | Enhanced retinaldehyde dehydrogenase activity, increased retinoic acid production | [9] |
| Multiple Sclerosis (EAE) | Experimental autoimmune encephalomyelitis model | Reduced clinical severity, decreased CNS inflammation | Promotion of tolerogenic dendritic cells, enhanced Treg function | [10] |
Synergistic Combinations: this compound demonstrates enhanced efficacy when combined with conventional chemotherapeutic agents. In AML models, this compound displayed synergistic effects with cytosine arabinoside [2], while in CRPC, it showed synergy with cabazitaxel [5], suggesting potential for combination therapies.
Disease-Modifying Effects in Fibrosis: In diabetic kidney disease, this compound treatment significantly reduced proteinuria and glomerular collagen deposition in STZ-induced diabetic mice, associated with downregulation of profibrotic factors including TGF-β1, fibronectin, and collagen IV [6]. Similar antifibrotic effects were observed in pulmonary fibrosis models [7].
Iron Modulation in Neurodegeneration: this compound demonstrated a previously unappreciated iron-suppressive effect selective for dopaminergic neurons at trace concentrations (0.5 μM), reducing labile iron pools and providing neuroprotection in 6-OHDA-induced Parkinson's disease models [8].
Immunomodulatory Properties: In inflammatory colitis and EAE models, this compound promoted tolerogenic dendritic cells and enhanced regulatory T cell function, indicating potential for autoimmune disease applications [9] [10].
Cell Viability and Proliferation Assays:
Colony-Forming Assays:
Apoptosis and Cell Cycle Analysis:
AML Xenograft Model:
Diabetic Kidney Disease Model:
Epigenetic Profiling:
Gene Expression Analysis:
Diagram 1: this compound exerts therapeutic effects by inhibiting KDM6B/KDM6A demethylases, leading to increased H3K27me3 repressive marks and transcriptional repression of target genes including HOX genes, NF-κB pathway components, fibrotic genes, and inflammatory cytokines.
Diagram 2: Comprehensive experimental workflow for evaluating this compound activity, encompassing in vitro assessment, in vivo disease models, and mechanistic studies to elucidate compound effects and biological pathways.
This compound represents a versatile epigenetic modulator with demonstrated efficacy across diverse disease models. Key advantages include its blood-brain barrier permeability, selective iron-suppressive effects in neuronal cells, and synergistic potential with conventional therapeutics. Research applications span from fundamental epigenetics studies to preclinical therapeutic development.
The compound's pleiotropic effects across oncology, immunology, neurology, and fibrotic diseases highlight the fundamental role of KDM6-mediated epigenetic regulation in pathophysiology. Future research directions should focus on optimizing dosing regimens, identifying predictive biomarkers for patient stratification, and developing next-generation inhibitors with enhanced selectivity profiles.
GSK-J4 is a prodrug converted to its active form, GSK-J1. GSK-J1 exerts inhibition through a novel mechanism in the catalytic core of JMJD3/UTX.
The following diagram illustrates the established molecular mechanism of action of this compound and its active form, GSK-J1.
Preclinical studies highlight this compound's potential across cancer, inflammatory, and infectious diseases. Key findings and effective experimental concentrations are summarized below.
| Disease Model | Key Findings | Effective Concentrations (In Vitro) | In Vivo Evidence |
|---|---|---|---|
| Castration-Resistant Prostate Cancer (CRPC) | More effectively reduced proliferation of CRPC model cells (AR-ΔLBD) than androgen-sensitive cells; synergy with Cabazitaxel [2] [3]. | ED₅₀: ~3-6 µM (CRPC lines) [2] [3] | Not specified in sources. |
| Acute Myeloid Leukemia (AML) | Reduced proliferation/clonogenicity; induced apoptosis/cell cycle arrest; synergistic with cytarabine; downregulated HOX genes [4]. | 2-10 µM [5] [4] | Attenuated disease in a human AML xenograft mouse model [4]. |
| Inflammatory & Autoimmune Diseases | Reduced pro-inflammatory cytokines (e.g., TNF-α); induced tolerogenic phenotype in dendritic cells; ameliorated EAE (mouse model of MS) [5] [6]. | IC₅₀ for TNF-α inhibition: 9 µM (macrophages) [7] [6] | Protected mice from septic death; 0.5 mg/kg delayed EAE onset [5] [7]. |
| Schistosomiasis | Induced mortality and motility defects in larval (schistosomula) and adult worms; impaired egg laying [8]. | Dose-dependent effect on parasites [8] | Not available. |
For researchers using this compound, here are key protocols and considerations.
In Vitro Cell Viability/Proliferation Assay (e.g., Prostate Cancer Cells)
In Vivo Administration (e.g., Mouse Model of Sepsis or EAE)
Key Technical Considerations
GSK-J4 functions as a cell-permeable prodrug. It is metabolically hydrolyzed to its active form, GSK-J1, which acts as a competitive inhibitor of the co-factors Fe²⁺ and α-ketoglutarate in the catalytic domain of the KDM6 subfamily of histone demethylases [1]. This inhibition leads to a global increase in the repressive histone mark H3K27me3, resulting in the transcriptional silencing of target genes [2] [3].
The following diagram illustrates the signaling pathways and cellular processes affected by this compound:
This compound mechanism of action and downstream cellular effects.
The table below summarizes the anti-cancer effects of this compound across various cancer models, as demonstrated in pre-clinical studies.
| Cancer Type | Model System | Key Findings / Effects | Proposed Mechanisms / Pathways Affected |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) [4] [1] | KG-1a cell line | Reduced cell viability; S-phase cell cycle arrest; induced apoptosis; synergy with decitabine. | ER stress activation (↑ caspase-12, GRP78, ATF4); inhibition of PKC-α/p-Bcl2 pathway; ↓ CyclinD1, CyclinA2; ↑ P21. |
| Prostate Cancer (CRPC) [3] | CWR22Rv-1, R1-D567 cell lines | Reduced proliferation; lower ED~50~ in CRPC models (~3-4 μM) vs. wild-type AR models (~8 μM). | Inhibition of AR-driven transcription; increased H3K27me3 levels. |
| Medulloblastoma (Shh-type) [5] | Primary mouse tumor cells, DaoY cell line | Inhibited Shh target gene expression; reduced tumor cell growth; G0/G1 cell cycle arrest. | Increased H3K27me3 at promoters of Shh genes; constrained cholesterol biosynthesis genes. |
| Glioma [6] | U87, U251 cell lines | Inhibited cell proliferation & migration; induced apoptosis. | Increased H3K27me3 levels; no significant effect on normal endothelial cells. |
| Hepatic Cells [7] | Differentiated HepaRG cells, Primary Human Hepatocytes | Induced retro-differentiation; decreased hepatic markers (Albumin); increased proliferation. | Modulation of H3K27me3 levels; influence on hepatic cell plasticity. |
For researchers aiming to investigate this compound, here are standard methodologies derived from the literature.
While its anti-cancer effects are prominent, this compound also shows promise in modulating immune and inflammatory responses.
For professionals developing this compound-based therapies, key considerations include:
GSK-J4 is the ethyl ester prodrug of its active form, GSK-J1 [1] [2]. GSK-J1 was the first catalytic-site inhibitor discovered for the KDM6 subfamily of histone demethylases [3] [2]. Its mechanism involves being a competitive inhibitor of α-ketoglutarate and Fe²⁺, which are essential cofactors for the enzymatic activity of JMJD3 and UTX [2] [4]. While GSK-J1 is potent in cell-free assays, its highly polar carboxylate group limits its cell permeability [3] [2]. This compound addresses this by masking the acid group as an ethyl ester, allowing it to cross cell membranes. Once inside the cell, cytoplasmic esterases hydrolyze this compound back into the active GSK-J1 [2] [5].
The following diagram illustrates the activation mechanism and primary epigenetic action of this compound.
The tables below summarize key quantitative data for this compound and GSK-J1, including inhibitory potency and cellular activity.
Table 1: Inhibitory Potency (IC₅₀) of GSK-J1 and this compound
| Target | GSK-J1 (Active Form) IC₅₀ | This compound (Prodrug) IC₅₀ | Assay Type | Citation |
|---|---|---|---|---|
| JMJD3 (KDM6B) | 60 nM [3] [4] | 8.6 μM [6] | Cell-free (AlphaScreen) [4] | Kruidenier et al., 2012 |
| UTX (KDM6A) | Not explicitly stated | 6.6 μM [6] | Cell-free | MedChemExpress |
| KDM5B (JARID1B) | 950 nM [1] [4] | Information Missing | Cell-free | Chemical Probes Portal |
| KDM5C (JARID1C) | 1.76 μM [1] [4] | Information Missing | Cell-free | Chemical Probes Portal |
| LPS-induced TNF-α production | Information Missing | 9 μM [6] [5] | Human primary macrophages | PMC7268296 |
Table 2: Cellular and In Vivo Activity Parameters
| Parameter | Details | Citation |
|---|---|---|
| Cellular Activity | Increases global H3K27me3 levels; inhibits proliferation and induces apoptosis in cancer cell lines (e.g., AML, glioma) at low micromolar concentrations (2-10 μM) [7] [2] [8]. | Multiple |
| In Vivo Dosing (Mice) | 0.5 mg/kg to 10 mg/kg, administered via intraperitoneal (i.p.) injection [1] [6] [8]. | Multiple |
| Selectivity Profile | GSK-J1 is inactive against a broad panel of other JMJ demethylases, 100 protein kinases, and 60 unrelated proteins at 30 μM [3] [4]. | Kruidenier et al., 2012 |
| Prodrug Conversion | Rapidly hydrolyzed to GSK-J1 intracellularly; rate and extent can vary by cell type [1]. | Chemical Probes Portal |
Inhibition of KDM6A/B by this compound impacts key cellular processes, showing promise across disease models.
The diagram below integrates the key mechanistic pathways through which this compound influences cell fate, particularly in cancer cells.
For researchers aiming to utilize this compound in their studies, here are key methodological considerations.
The table below summarizes the fundamental pharmacological and chemical properties of this compound.
| Property | Description |
|---|---|
| Primary Target | KDM6A (UTX) & KDM6B (JMJD3) H3K27 demethylases [1] |
| Mechanism of Action | Cell-permeable pro-drug of active metabolite GSK-J1; competitively inhibits demethylase activity by targeting enzyme's Fe²⁺ and α-ketoglutarate co-factors [1] |
| Result of Inhibition | Increases global cellular levels of repressive H3K27me3 histone mark, leading to transcriptional repression of target genes [2] [3] [1] |
| Key Technical Note | In vitro studies often use the active form, GSK-J1; for cell-based assays, this compound is used and hydrolyzed intracellularly by esterases to GSK-J1 [1] |
Preclinical research indicates this compound's potential across various diseases. The table below summarizes key findings and the implicated mechanisms.
| Disease Area | Key Experimental Findings | Proposed Mechanism of Action |
|---|---|---|
| Oncology [2] [3] [1] | Inhibits proliferation, induces apoptosis, blocks migration in glioma/AML cell lines & xenograft models; synergizes with chemotherapeutics [2] [3] | H3K27me3-mediated downregulation of oncogenic pathways (e.g., HOX genes in AML) & DNA replication/cell-cycle genes [3] [1] |
| Autoimmune & Inflammatory Diseases [4] [5] [1] | Ameliorates disease in EAE (MS model) & inflammatory colitis; promotes tolerogenic dendritic cells and regulatory T cell function [4] [5] | Alters immune cell phenotype; in dendritic cells, enhances retinoic acid synthesis, promoting Treg stability/function [4] [5] |
| Organ Fibrosis [6] [7] | Attenuates tubulointerstitial fibrosis in CKD models; protects against cardiomyocyte injury in diabetic models [6] [7] | In kidney fibroblasts, suppresses fibrotic genes (e.g., Acta2) via H3K27me3; in heart, counters lipid toxicity & ferroptosis [6] [7] |
The following diagram illustrates the core mechanism of action of this compound and its downstream consequences on gene expression, integrating its role across different disease contexts:
The methodology for investigating this compound typically involves standard cell biology and molecular techniques. The following workflow outlines a common structure for in vitro experiments:
This compound remains a preclinical research tool and has not yet advanced to clinical trials in humans [1]. Its primary value lies in validating the therapeutic potential of inhibiting KDM6A/B.
The table below summarizes the key inhibitory concentrations (IC50) of GSK-J1 and GSK-J4 for their primary targets.
| Target | Inhibitor Form | Reported IC50 | Source / Context |
|---|---|---|---|
| JMJD3 (KDM6B) | GSK-J1 (active metabolite) | 60 nM [1] [2] | Initial biochemical characterization [2] |
| This compound (prodrug) | 8.6 μM [3] | Commercial supplier data (MedChemExpress) [3] | |
| UTX (KDM6A) | GSK-J1 (active metabolite) | 60 nM [1] | Commercial supplier data (BPS Bioscience) [1] |
| This compound (prodrug) | 6.6 μM [3] | Commercial supplier data (MedChemExpress) [3] | |
| Cellular Activity | This compound | 9 μM [3] [4] [1] | Inhibition of LPS-induced TNF-α production in human primary macrophages [3] |
> Note on IC50 Discrepancy: The difference in IC50 values between GSK-J1 (nanomolar range) and this compound (micromolar range) is due to this compound being a prodrug. The nanomolar potency refers to the active molecule GSK-J1 directly acting on the enzymes in biochemical assays, while the micromolar range reflects the effective concentration of the prodrug this compound needed in cellular systems [1] [2].
This compound has been utilized in various experimental models to investigate its biological effects. The following table outlines common methodologies and findings from key studies.
| Application / Model | Treatment Concentration | Key Methodologies | Observed Outcomes |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) [5] | 5.5 μM (in vitro) | Cytotoxicity assay (CCK-8), colony-forming assay, flow cytometry (apoptosis, cell cycle), RNA-sequencing, ChIP-qPCR | Reduced cell proliferation and colony formation, induced apoptosis and cell-cycle arrest, downregulated HOX genes, increased H3K27me3 at gene promoters [5] |
| Cervical Cancer [6] | Varying concentrations (IC50 determined by CCK-8) | Cell viability (CCK-8), colony formation, flow cytometry (apoptosis, cell cycle), wound healing, Transwell migration/invasion, ChIP-qPCR | Inhibited proliferation, migration, and invasion; induced G2/M phase arrest and apoptosis; increased H3K27me3 enrichment at TSS of target genes [6] |
| HIV-1 Latency [7] | Not specified | Chromatin Immunoprecipitation (ChIP), DNA methylation analysis, viral reactivation assays | Enhanced H3K27me3 levels and DNA methylation at the HIV-1 LTR, suppressed viral reactivation (effects were reversible upon drug removal) [7] |
| Shh-Medulloblastoma [8] | 10-20 μM | RT-qPCR, Western blot, Chromatin Immunoprecipitation (ChIP), RNA-sequencing, cell viability (ATP assay) | Inhibited expression of Shh target genes and genes in cholesterol biosynthesis, reduced tumor cell growth, increased H3K27me3 at target gene promoters [8] |
This compound exerts its effects by inhibiting histone demethylases, leading to changes in the epigenetic landscape that influence key signaling pathways. The diagram below illustrates its mechanism and impact on the Sonic Hedgehog (Shh) pathway, which is relevant in medulloblastoma [8].
This compound is hydrolyzed to GSK-J1, which inhibits JMJD3 and UTX, leading to H3K27me3 accumulation, silencing of target genes (e.g., in the Shh pathway), and ultimately, inhibition of tumor growth [8] [2].
This compound is a cell-permeable, small-molecule inhibitor of the H3K27me2/3-specific demethylases KDM6B and KDM6A. By inhibiting these enzymes, this compound increases global levels of the repressive histone mark H3K27me3, leading to the transcriptional silencing of key oncogenes and the disruption of multiple pro-survival signaling pathways in leukemia cells [1].
The tables below summarize key experimental conditions from recent studies on leukemia cell lines and primary samples.
| Leukemia Cell Type / Model | Recommended this compound Concentration (In Vitro) | Treatment Duration | Key Observed Outcomes | Source |
|---|---|---|---|---|
| Primary AML Blasts (BM MNCs) | 5.5 µM | 24 hours | Reduced colony-forming ability; induced apoptosis | [1] |
| Kasumi-1 (AML cell line) | ~3-6 µM (IC50 range) | 72 hours | Induced apoptosis & cell cycle arrest; reduced proliferation | [1] |
| KG-1a (AML cell line) | 4-10 µM (dose-dependent) | 48-72 hours | S-phase cell cycle arrest; induced apoptosis via ER stress | [3] |
| FLT3-ITD+ AML Models (e.g., MV4-11) | 1-10 µM (in combination with Gilteritinib) | 48-72 hours | Synergistic anti-proliferation & pro-apoptosis effects | [2] |
| THP-1 (AML cell line) | ~5-10 µM (IC50 range) | 72 hours | Anti-proliferative effects | [1] |
| Combination Therapy Agent | Concentration | Cell Model | Synergistic Effect Observed |
|---|---|---|---|
| Gilteritinib (FLT3 inhibitor) | Varies by study | FLT3-ITD+ AML cells | Enhanced anti-leukemic effect, associated with ROS levels [2] |
| Decitabine (Hypomethylating agent) | 5 µM | KG-1a cells | Significantly inhibited proliferation and induced apoptosis [3] |
| Cytarabine (Ara-C) | Varies by study | Kasumi-1 cells | Synergistic effect in reducing cell viability [1] |
This protocol is used to determine the IC50 of this compound and assess its anti-proliferative effects.
This protocol assesses the impact of this compound on cell cycle distribution.
This protocol quantifies the rate of apoptosis induced by this compound.
This protocol evaluates the clonogenic potential of leukemic cells after this compound treatment.
The anti-leukemic effects of this compound are mediated through several interconnected molecular pathways, as illustrated below.
This compound is a potent epigenetic modulator with a clearly defined mechanism of action against leukemia cells. The provided application notes and detailed protocols for viability, cell cycle, apoptosis, and clonogenic assays offer a solid foundation for researchers to investigate its anti-leukemic potential. The strong synergistic effects observed with existing drugs highlight its promise as a component of combination therapy regimens, paving the way for future translational studies.
The table below summarizes effective concentrations and key experimental details for this compound-induced apoptosis from recent studies.
| Cell Type/Model | Effective Concentration Range | Treatment Duration | Key Apoptotic Markers Observed | Additional Notes | Source |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia (KG-1a cells) | 4-10 µM | 48 hours | ↑ cle-caspase-9, Bax; ↓ Bcl-2 | Induces ER stress; S phase cell cycle arrest. | [1] |
| Retinoblastoma (Y79 cells) | 0.2-0.8 µM | 72 hours | Cell cycle arrest at G2/M; induced apoptosis | Regulates PI3K/AKT/NF-κB pathway. | [2] |
| Retinoblastoma (WERI-Rb1 cells) | 0.6-2.4 µM | 72 hours | Cell cycle arrest at G2/M; induced apoptosis | Regulates PI3K/AKT/NF-κB pathway. | [2] |
| Anaplastic Thyroid Cancer (Cal-62 cells) | IC50: 1.502 µM | 48 hours | Synergistic apoptosis with doxorubicin | Stronger effect in KRAS-mutant cells. | [3] |
| Acute Myeloid Leukemia (Kasumi-1 cells) | 5.5 µM | 24 hours | Loss of mitochondrial membrane potential (MMP) | Causes cell cycle arrest; reduces colony formation. | [4] |
Here are detailed methodologies for core experiments used to quantify this compound-induced apoptosis.
This protocol is used to determine the IC50 value, a critical metric for potency.
This is a standard method to quantify the percentage of cells undergoing early and late apoptosis.
This compound exerts its pro-apoptotic effect through multiple interconnected mechanisms, as illustrated in the following pathway diagram.
This compound is a potent small-molecule inhibitor that targets the histone demethylase subfamily KDM6 (lysine demethylase 6), specifically inhibiting KDM6B/JMJD3 and KDM6A/UTX. These enzymes catalyze the removal of transcriptionally repressive methyl marks from histone H3 lysine 27 (H3K27me3/me2), thereby activating gene expression. In acute myeloid leukemia (AML), KDM6B is frequently overexpressed, and its elevated mRNA expression correlates positively with poor patient survival, making it an attractive therapeutic target. [1] [2]
The therapeutic rationale for this compound in AML stems from its ability to modulate epigenetic machinery that drives leukemogenesis. By inhibiting KDM6B/JMJD3, this compound increases global H3K27me3 levels, leading to transcriptional repression of critical cancer-promoting genes, particularly the HOX gene family (including HOXA5, HOXA7, HOXA9, and HOXA11), which play crucial roles in AML pathogenesis. Treatment with this compound demonstrates robust anti-leukemic effects across various AML models, including primary patient-derived cells and established cell lines, by reducing proliferation, inducing cell cycle arrest, and promoting apoptosis through multiple interconnected pathways. [1] [2]
Cell Viability and Proliferation Assays:
Cell Cycle Analysis:
Apoptosis Detection:
Western Blot Analysis for Mechanism Elucidation:
AML Xenograft Mouse Model:
Rationale: FLT3-ITD mutations represent one of the most common genetic alterations in AML and confer poor prognosis. While FLT3 inhibitors like gilteritinib show initial efficacy, resistance often develops. The combination of this compound with gilteritinib demonstrates synergistic anti-leukemic effects through dual targeting of oncogenic signaling and epigenetic reprogramming. [4] [5]
Protocol: Treat FLT3-ITD+ AML cells (e.g., MOLM-13, MV4-11) with gilteritinib (1-100 nM) and this compound (1-10 μM) individually and in combination for 48-72 hours. Assess combination effects using Chou-Talalay method to calculate combination indices.
With Decitabine:
With Cytosine Arabinoside (Ara-C):
With Forskolin:
| AML Model | This compound IC₅₀/ED₅₀ | Treatment Duration | Key Effects | Molecular Changes |
|---|
| Kasumi-1 cells [1] | ~5.5 μM | 72 hours | • Reduced proliferation by >50% • Induced apoptosis • Cell cycle arrest | • Increased H3K27me3 • Downregulated HOX genes • Cell cycle pathway downregulation | | Primary AML cells [1] | 5.5 μM effective dose | 24 hours | • Reduced colony formation • Decreased viable cell count | • Global H3K27me3 increase • HOX gene suppression | | KG-1a cells [3] | 4-10 μM | 48-72 hours | • S-phase cell cycle arrest • Induced apoptosis | • ↓CyclinD1, CyclinA2 • ↑P21, cleaved caspase-9, Bax • ER stress activation | | FLT3-ITD+ AML models [4] | Synergistic with gilteritinib | 48-72 hours | • Enhanced ROS production • Superior anti-proliferation vs monotherapy | • Cell cycle regulatory factor reduction • Enhanced Bax and cleaved caspase-9 | | In vivo xenograft [1] | 10-50 mg/kg (in vivo) | 2-4 weeks | • Attenuated disease progression • Reduced tumor burden | • Increased H3K27me3 in tumor tissue • HOX gene downregulation |
| Cellular Process | Key Assays | Observed Effects | Associated Molecular Markers |
|---|
| Cell Cycle Alterations [3] | PI staining + Flow cytometry | S-phase arrest | • ↓CyclinD1, CyclinA2 • ↑P21 | | Apoptosis Induction [3] | Annexin V/PI staining Western blot | Significant apoptosis increase | • ↑Bax, cleaved caspase-9 • ↓Bcl-2 • PARP cleavage | | ER Stress Activation [3] | Western blot 4-PBA inhibition | ER stress pathway activation | • ↑GRP78, ATF4, caspase-12 • PKC-α/p-Bcl2 inhibition | | Epigenetic Modulation [1] [2] | ChIP-qPCR Western blot | Global H3K27me3 increase | • H3K27me3 enrichment at HOX TSS • HOXA5, A7, A9, A11 downregulation | | Combination Synergy [4] [3] | Combination index Annexin V/PI | Enhanced efficacy with partners | • Enhanced ROS with gilteritinib • ↑Apoptosis with decitabine |
The diagram below illustrates the multifaceted mechanism of this compound in AML cells, encompassing epigenetic modulation, ER stress induction, and signaling pathway alterations that collectively inhibit leukemia progression.
This diagram outlines a comprehensive experimental approach for evaluating this compound in combination with other therapeutic agents in AML models, from in vitro assessment to in vivo validation.
This compound represents a promising epigenetic therapy for AML, particularly through rational combination strategies. Its ability to target KDM6B-mediated epigenetic dysregulation addresses key resistance mechanisms in AML. The experimental protocols outlined provide comprehensive frameworks for evaluating this compound in both preclinical and translational settings. Future research directions should focus on optimizing dosing schedules, identifying predictive biomarkers for patient selection, and exploring novel combination partners to maximize clinical efficacy while minimizing potential toxicity.
Castration-resistant prostate cancer (CRPC) represents an advanced form of prostate cancer that continues to progress despite androgen deprivation therapy, posing significant therapeutic challenges due to its heterogeneous nature and resistance mechanisms [1]. CRPC remains a lethal disease with limited treatment options and poor long-term survival rates, driving the urgent need for novel therapeutic approaches [2] [1]. Epigenetic modifications, particularly alterations in histone methylation status, have emerged as critical drivers of prostate cancer progression and therapy resistance [3] [4]. The H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A) are frequently overexpressed in prostate cancer tissues, with higher expression levels correlating with more advanced disease stage and aggressiveness [2]. These enzymes specifically demethylate the repressive H3K27me2/3 marks, leading to transcriptional activation of genes involved in cancer proliferation, invasion, and metastasis [2] [3].
GSK-J4 is a selective, cell-permeable small molecule inhibitor of both JMJD3 and UTX histone demethylases that functions as a prodrug, with its active form (GSK-J1) generated intracellularly through hydrolysis [4]. By inhibiting JMJD3/UTX, this compound promotes the accumulation of repressive H3K27me3 marks on chromatin, thereby suppressing the transcription of genes critical for prostate cancer progression and therapy resistance [2] [3] [4]. The compound has demonstrated significant anti-tumor effects across multiple prostate cancer models, including CRPC, with particular efficacy against cells expressing androgen receptor splice variants lacking the ligand-binding domain (AR-ΔLBD), which are characteristic of advanced, treatment-resistant disease [2].
Table 1: Anti-proliferative Effects of this compound in Various Prostate Cancer Cell Lines
| Cell Line | AR Status | CRPC Model | ED₅₀ (μM) | Key Findings | Reference |
|---|---|---|---|---|---|
| CWR22Rv-1 | AR-WT + AR-ΔLBD | Yes | ~3 μM | Most sensitive among tested lines | [2] |
| R1-D567 | AR-ΔLBD | Yes | ~4 μM | 3-4 fold increased sensitivity vs. AR-WT | [2] |
| R1-I567 | AR-ΔLBD | Yes | ~4 μM | Similar sensitivity to R1-D567 | [2] |
| R1-AD1 | AR-WT | No | ~8 μM | Less sensitive than CRPC models | [2] |
| PC-3 | Low AR | No | ~24 μM | Least sensitive among tested lines | [2] |
| LNCaP | AR-WT | No | 20-100 μM* | Dose-dependent cytotoxicity (*48h treatment) | [3] |
This compound demonstrates differential sensitivity across prostate cancer models, with notably enhanced potency in CRPC-relevant cell lines, particularly those expressing AR splice variants lacking the ligand-binding domain [2]. The approximately 3-4 fold lower ED₅₀ in AR-ΔLBD models compared to AR-WT cells suggests that this compound may specifically target molecular vulnerabilities associated with treatment-resistant disease [2]. This differential sensitivity provides a therapeutic window that could be exploited for CRPC treatment. Additionally, the concentration-dependent reduction in cell viability observed in PC-3 and LNCaP cells (50% decrease at 20 μM after 48 hours) further supports the broad anti-proliferative effects of this compound across multiple prostate cancer subtypes [3].
Table 2: Impact of this compound on Metastatic Parameters in Prostate Cancer Models
| Experimental Model | Treatment Conditions | Effect on Invasion/Migration | Effect on EMT Markers | Reference |
|---|---|---|---|---|
| PC-3 cells | 48h this compound + TGFβ | Significant inhibition | ↓N-cadherin, ↓vimentin, ↑E-cadherin | [3] |
| PC-3 cells | 48h this compound + TGFβ | Inhibition of TGFβ-induced migration | ↓p-Smad3 (canonical pathway affected) | [3] |
| PC-3 & 22Rv1 in vivo | This compound treatment | Reduced metastasis to bone, lung, liver | Increased H3K27me3, restored adhesion molecules | [4] |
| PC-3 cells | Combined this compound + Hesperetin | Enhanced inhibition vs. monotherapy | Modulation of H3K27me3 and H3K4me3 | [3] |
This compound demonstrates potent anti-metastatic activity by targeting key drivers of prostate cancer dissemination. The compound effectively suppresses TGFβ-induced epithelial-to-mesenchymal transition (EMT), a critical process in metastasis, through modulation of both canonical (Smad-dependent) and non-canonical signaling pathways [3]. This effect is evidenced by the reversal of EMT markers, with decreased expression of mesenchymal markers (N-cadherin, vimentin) and increased expression of the epithelial marker E-cadherin [3]. Furthermore, this compound modulates the H19/cell adhesion molecules circuitry, a key regulator of metastatic progression in prostate cancer, by restoring normal expression patterns of E-cadherin and β4 integrin, thereby inhibiting the cohesive metastatic phenotype [4]. These effects translate to significant reduction in experimental metastasis formation in vivo, with decreased tumor dissemination to bone, lung, and liver following this compound treatment [4].
Purpose: To evaluate the anti-proliferative effects of this compound on prostate cancer cell lines.
Materials:
Procedure:
Notes: Include appropriate controls and replicates (minimum n=3). Ensure DMSO concentrations are consistent across treatments (typically ≤0.1%). Determine ED₅₀ values using non-linear regression analysis of dose-response curves [2] [5] [3].
Purpose: To assess changes in histone modifications and epithelial-mesenchymal transition markers following this compound treatment.
Materials:
Procedure:
Notes: For histone modifications, acid extraction may be preferable. Include positive and negative controls. For EMT studies, consider TGFβ induction (typically 5 ng/mL for 48 hours) [3] [4].
Purpose: To evaluate the effect of this compound on prostate cancer cell invasive and migratory capabilities.
Materials:
Procedure: Migration Assay:
Invasion Assay:
Notes: For enhanced relevance to CRPC, consider using TGFβ (5 ng/mL) to induce invasion/migration. Include controls for baseline migration/invasion without chemoattractant [3].
Synergistic interactions between this compound and conventional chemotherapeutic agents represent a promising approach for CRPC treatment. Significant synergy has been observed between this compound and cabazitaxel, a taxane derivative approved for CRPC treatment [2]. This combination therapy allows for reduced individual drug doses while maintaining therapeutic efficacy, potentially minimizing systemic toxicity and overcoming drug resistance mechanisms [2] [3]. The synergy likely stems from complementary mechanisms of action, with this compound targeting epigenetic drivers of resistance while cabazitaxel addresses proliferative mechanisms.
Protocol for Combination Studies:
Combination of this compound with hesperetin, a citrus bioflavonoid, demonstrates enhanced anti-cancer effects in prostate cancer models [3]. This combination approach targets multiple hallmarks of cancer simultaneously while potentially reducing side effects through lower individual drug doses [3]. The natural origin and favorable safety profile of phytochemicals like hesperetin make them attractive combination partners for epigenetic-targeted therapies.
Experimental Approach:
This compound represents a promising epigenetic therapy for castration-resistant prostate cancer through its targeted inhibition of H3K27 demethylases JMJD3 and UTX. The compound demonstrates preferential efficacy against CRPC models, particularly those expressing androgen receptor splice variants, which are associated with treatment resistance and disease progression [2]. The anti-tumor effects of this compound encompass multiple hallmarks of cancer, including proliferation, invasion, metastasis, and therapy resistance, positioning it as a versatile therapeutic candidate [2] [3] [4].
Future research directions should focus on optimizing combination regimens with standard-of-care therapies, identifying predictive biomarkers for patient selection, and addressing potential resistance mechanisms. Additionally, further investigation into the specific gene targets regulated by this compound-mediated H3K27me3 accumulation may reveal novel vulnerabilities in CRPC. As epigenetic therapies continue to evolve, this compound represents a valuable tool for targeting the epigenetic drivers of castration resistance and improving outcomes for this lethal disease.
This compound is a selective small-molecule inhibitor that targets the histone H3K27 demethylase subfamily, specifically JMJD3 (KDM6B) and UTX (KDM6A). This epigenetic modulator has emerged as a promising therapeutic candidate for glioma treatment due to the critical role of H3K27 methylation in regulating gene expression patterns central to tumor development and progression. Glioma cells, particularly glioblastoma cells, frequently demonstrate overexpression of JMJD3 with corresponding reductions in H3K27me3 levels, creating an epigenetic landscape conducive to unchecked proliferation and survival [1].
The therapeutic potential of this compound extends across various glioma subtypes, including both pediatric H3-K27M mutant gliomas and adult glioblastomas without this specific mutation. As a cell-permeable prodrug, this compound is hydrolyzed intracellularly to its active form, GSK-J1, which competitively inhibits the catalytic activity of JMJD3 and UTX by occupying the 2-oxoglutarate binding site in the Jumonji domain. This inhibition leads to increased global H3K27me3 levels, resulting in transcriptional repression of target genes involved in cell cycle progression, invasion, and survival pathways [1] [2].
Table 1: Antitumor effects of this compound in preclinical glioma models
| Experimental Model | Proliferation IC₅₀ | Apoptosis Induction | Migration/Invasion Inhibition | Key Molecular Changes |
|---|---|---|---|---|
| U87 glioblastoma cells | Concentration-dependent: ~40% at 5µM (72h) | Significant increase (P<0.05) | Significant reduction (P<0.05) | ↑ H3K27me3, cell cycle arrest |
| U251 glioblastoma cells | Concentration-dependent: ~50% at 5µM (72h) | Significant increase (P<0.05) | Significant reduction (P<0.05) | ↑ H3K27me3, cell cycle arrest |
| Primary AML cells | ~5.5µM (72h) | Significant induction | Not reported | ↑ H3K27me3, ↓ HOX gene expression |
| KG-1a leukemia cells | ~8µM (72h) | ER stress-mediated apoptosis | Not applicable | ↑ ER stress proteins, cell cycle arrest at S phase |
| H3-K27M mutant glioma cells | Effective at low micromolar range | Not reported | Not reported | Synergy with HDAC inhibitors |
Table 2: Optimal this compound treatment parameters for in vitro glioma research
| Parameter | Recommended Conditions | Alternative Options | Notes |
|---|---|---|---|
| Stock solution | 10-50 mM in DMSO | N/A | Aliquot and store at -20°C; avoid freeze-thaw cycles |
| Working concentration | 2-10 µM | 1-20 µM based on desired effect | Perform dose-response curve for each cell type |
| Treatment duration | 24-96 hours | 6-72 hours for acute signaling studies | Time-dependent effects observed |
| Cell density | 3-5 × 10³ cells/well (96-well plate) | 5-10 × 10⁴ cells/well (24-well plate) | Adjust based on proliferation rate |
| Combination with decitabine | This compound (4µM) + decitabine (5µM) | Various ratios possible | Synergistic effect observed in leukemia models |
This compound exerts its antitumor effects through multiple interconnected mechanisms that collectively disrupt glioma cell viability and function. The primary epigenetic mechanism involves inhibition of H3K27me3 demethylation, leading to accumulated repressive chromatin marks at promoters of critical oncogenes and cell cycle regulators. In glioma cells, this results in transcriptional repression of proliferation-associated genes and subsequent cell cycle arrest [1] [2].
Beyond direct antiproliferative effects, this compound triggers mitochondrial apoptosis pathways through both intrinsic caspase activation and induction of endoplasmic reticulum (ER) stress. Research across multiple cancer models demonstrates that this compound treatment upregulates ER stress markers including GRP78, ATF4, and caspase-12, leading to impaired protein folding capacity and activation of apoptotic pathways. Additionally, this compound significantly impairs glioma cell migration and invasion capabilities, suggesting potential utility in limiting the invasive behavior that characterizes malignant gliomas [1] [3].
The compound demonstrates selective toxicity toward tumor cells compared to normal cells, as evidenced by reduced effects on human brain microvascular endothelial cells (hCMEC) at concentrations that significantly inhibit glioma cell proliferation. This therapeutic window enhances its potential translational value, though careful dose optimization remains essential for experimental applications [1].
Materials Required:
Procedure:
CCK-8 Assay Protocol:
Alternative Metabolic Assays:
Annexin V/PI Staining Protocol:
JC-1 Staining for Mitochondrial Membrane Potential:
Transwell Migration Assay:
For Invasion Assay:
Protein Extraction and Detection:
Diagram 1: Molecular mechanisms of this compound antitumor activity in glioma cells. This compound primarily inhibits JMJD3/UTX demethylases, leading to increased H3K27me3 levels and transcriptional repression of target genes. Parallel activation of ER stress pathways contributes to apoptosis through PKC-α/p-Bcl2 inhibition.
Diagram 2: Comprehensive experimental workflow for evaluating this compound effects in glioma models. The protocol encompasses treatment, functional assessments, and mechanistic studies to fully characterize compound activity.
Cell Line Considerations:
Dose Optimization Strategy:
Emerging research suggests enhanced efficacy when combining this compound with other therapeutic agents. In leukemia models, combination with decitabine (DNA methyltransferase inhibitor) demonstrated synergistic effects on apoptosis induction and proliferation inhibition. The recommended combination ratio is 4µM this compound with 5µM decitabine with 72-hour treatment providing optimal response assessment [3].
In H3-K27M mutant glioma models, this compound has shown synergistic interactions with HDAC inhibitors such as panobinostat, potentially addressing resistance mechanisms that limit single-agent efficacy. Combination indices should be calculated using Chou-Talalay method or similar approaches to quantify synergy [1] [4].
Common Technical Challenges:
Experimental Validation:
This compound represents a promising epigenetic therapeutic agent with demonstrated efficacy across multiple glioma models. These application notes provide comprehensive protocols for evaluating its effects on viability, apoptosis, migration, and underlying molecular mechanisms. The compound's favorable selectivity profile toward tumor cells versus normal endothelial cells, combined with its ability to target multiple hallmarks of glioma pathogenesis, supports its continued investigation as both a standalone agent and combination therapy component.
Future research directions should focus on optimizing in vivo delivery strategies, exploring novel combination regimens with conventional and emerging targeted therapies, and identifying predictive biomarkers for patient stratification. The protocols outlined herein provide a standardized framework for generating reproducible, clinically relevant preclinical data on this promising therapeutic candidate.
Acute Myeloid Leukemia (AML) represents a heterogeneous hematologic malignancy characterized by clonal expansion of undifferentiated myeloid precursors, with continued poor outcomes despite standard chemotherapy. The 5-year overall survival in adult AML patients remains disappointingly low at 5-55%, with relapse rates of 50-70% within three years of diagnosis following conventional chemotherapy [1] [2]. Cytosine arabinoside (cytarabine, ara-C) serves as a backbone of induction chemotherapy for AML, functioning as an antimetabolite nucleoside analog that incorporates into DNA during the S phase, ultimately leading to DNA synthesis inhibition and cell death [3]. Despite its established efficacy, resistance and relapse remain significant challenges, necessitating novel combination approaches.
Epigenetic dysregulation has emerged as a critical contributor to AML pathogenesis, with specific alterations in histone methylation representing promising therapeutic targets. The histone demethylase KDM6B (JMJD3) is frequently overexpressed in AML and correlates positively with poor survival outcomes [1] [4] [2]. KDM6B catalyzes the removal of transcriptionally repressive H3K27me3 marks, thereby activating expression of genes involved in proliferation and survival. GSK-J4, a selective small molecule inhibitor of KDM6B, increases global H3K27me3 levels and demonstrates significant anti-leukemic activity both in vitro and in vivo [1] [2] [5]. The combination of this compound with cytarabine represents a promising epigenetic-chemotherapeutic strategy to enhance anti-leukemic efficacy and potentially overcome resistance mechanisms.
This compound exerts its anti-leukemic effects through multiple interconnected molecular pathways:
Epigenetic Regulation: this compound inhibits KDM6B-mediated removal of repressive H3K27me3 marks, leading to transcriptional silencing of critical cancer-promoting genes, particularly the HOX gene family (HOXA5, HOXA7, HOXA9, HOXA11) [1] [2]. Chromatin immunoprecipitation experiments confirm increased H3K27me3 enrichment at transcription start sites of these genes following this compound treatment [1].
Cell Cycle Arrest: this compound treatment induces S-phase arrest by decreasing expression of key cell cycle regulators including Cyclin D1 and Cyclin A2, while increasing expression of the cyclin-dependent kinase inhibitor p21 [6].
Apoptosis Induction: this compound enhances expression of pro-apoptotic proteins including Bax and cleaved caspase-9, while inhibiting anti-apoptotic pathways such as PKC-α/p-Bcl2 signaling [7] [6].
ER Stress Activation: this compound treatment significantly increases expression of ER stress markers including caspase-12, GRP78, and ATF4, creating proteotoxic stress that contributes to cell death [6].
The combination of this compound with cytarabine demonstrates synergistic anti-leukemic activity through several mechanisms. This compound pretreatment sensitizes leukemic cells to cytarabine by inducing epigenetic modifications that potentially enhance cytarabine incorporation or efficacy [1]. Both compounds converge on S-phase cell cycle arrest, creating complementary mechanisms that more effectively halt proliferation [1] [6]. Additionally, the compounds may mutually enhance apoptotic signaling through both intrinsic mitochondrial pathways and DNA damage response mechanisms [1] [6].
Table 1: Summary of Anti-leukemic Efficacy of this compound Monotherapy
| Experimental Model | This compound Concentration | Key Findings | Reference |
|---|---|---|---|
| Primary AML cells (in vitro) | 5.5 μM | Reduced proliferation and colony-forming ability; Increased H3K27me3 levels | [1] [2] |
| Kasumi-1 cells (in vitro) | 5.5 μM | Induced apoptosis and cell-cycle arrest; Synergistic effect with cytarabine | [1] [2] |
| AML xenograft mouse model (in vivo) | 5-10 mg/kg (IP) | Attenuated disease progression; Reduced tumor burden | [1] [2] |
| KG-1a cells (in vitro) | 4-10 μM | Induced ER stress; S-phase cell cycle arrest; PKC-α/p-Bcl2 pathway inhibition | [6] |
| FLT3-ITD+ AML models | 5-10 μM | Enhanced gilteritinib efficacy; Increased ROS production | [7] |
Table 2: Combination Studies with this compound in AML Models
| Combination Partner | Experimental System | Synergistic Effects | Reference |
|---|---|---|---|
| Cytosine arabinoside | Primary AML cells & cell lines | Enhanced anti-proliferative and pro-apoptotic effects | [1] [2] |
| Gilteritinib | FLT3-ITD+ AML models | Enhanced cell cycle arrest (S or G0/G1 phase); Increased ROS production | [7] |
| Decitabine | KG-1a cells | Significant inhibition of proliferation and induction of apoptosis | [6] |
Table 3: Molecular Markers Modulated by this compound Treatment
| Category | Specific Markers | Direction of Change | Functional consequence |
|---|---|---|---|
| Epigenetic Marks | H3K27me3 | ↑ | Transcriptional repression of oncogenes |
| Cell Cycle Regulators | Cyclin D1, Cyclin A2 | ↓ | S-phase cell cycle arrest |
| p21 | ↑ | S-phase cell cycle arrest | |
| Apoptosis Regulators | Bax, cleaved caspase-9 | ↑ | Enhanced apoptosis |
| PKC-α, p-Bcl2 | ↓ | Reduced anti-apoptotic signaling | |
| ER Stress Markers | Caspase-12, GRP78, ATF4 | ↑ | Proteotoxic stress induction |
| Oncogenic Transcriptional Programs | HOX genes (A5, A7, A9, A11) | ↓ | Impaired proliferation and survival |
The combination of This compound with cytarabine represents a promising epigenetic-chemotherapeutic approach for AML treatment. The synergistic interaction between these agents arises from complementary mechanisms targeting both epigenetic regulation and DNA synthesis, resulting in enhanced anti-proliferative and pro-apoptotic effects. Key advantages of this combination include:
These application notes provide researchers with comprehensive protocols for evaluating the combination of this compound with cytarabine in AML models, including detailed methodologies for assessing efficacy, synergy, and mechanistic underpinnings. The structured approach enables systematic investigation of this promising combination therapy for potential translation into clinical applications.
The combination targets two key drivers of CRPC pathogenesis and therapy resistance.
The diagram below illustrates how this compound and Cabazitaxel exert their individual and combined effects on prostate cancer cells.
Initial evidence for the this compound and Cabazitaxel combination comes from a foundational 2017 study in Oncotarget [1] [6]. The key findings are summarized in the table below.
| Cell Line Model | AR Status | ED₅₀ for this compound (μM) | Observation in Combination with Cabazitaxel |
|---|---|---|---|
| CWR22Rv-1 | Expresses both AR-WT and AR-ΔLBD | ~3.0 - 3.5 μM | Strong synergy in reducing cell proliferation and colony formation [1] [6]. |
| R1-D567 | AR-ΔLBD (CRPC model) | ~4.0 - 6.3 μM | Enhanced sensitivity to this compound; synergy with Cabazitaxel observed [1] [6]. |
| R1-AD1 | AR-WT | ~8.0 - 21.5 μM | Less sensitive to this compound, but combination effect still noted [1] [6]. |
The workflow for generating this pre-clinical data involved a series of standardized in vitro experiments, outlined below.
This protocol assesses the cytotoxic effects of this compound and Cabazitaxel, both alone and in combination, on CRPC cell lines.
This protocol evaluates the long-term reproductive potential of cells after transient drug exposure.
This protocol confirms the on-target epigenetic effect of this compound.
The this compound and Cabazitaxel combination is a pre-clinical discovery with significant potential for translation. Future work should focus on:
This compound is a potent, cell-permeable small molecule inhibitor that targets the H3K27me3 demethylase subfamily, specifically the KDM6 subfamily members JMJD3 (KDM6B) and UTX (KDM6A). As a prodrug of GSK-J1, this compound exhibits enhanced cellular uptake and is converted to its active form intracellularly. This inhibitor functions by modulating epigenetic regulation through increasing total nuclear H3K27me3 levels on gene promoters, thereby influencing gene transcription patterns critical for cancer cell proliferation and survival. The compound has demonstrated significant anti-cancer effects across diverse malignancies, including acute myeloid leukemia (AML), castration-resistant prostate cancer, retinoblastoma, and various solid tumors, making it a promising candidate for epigenetic-targeted therapies. [1] [2]
The interest in this compound within the cancer research community stems from its ability to selectively target histone demethylases that are frequently dysregulated in human cancers. JMJD3 and UTX are overexpressed in multiple cancer types and are associated with advanced disease stages and poor prognosis. By inhibiting these demethylases, this compound effectively modulates key cellular processes including cell cycle progression, apoptosis induction, and differentiation pathways. Recent studies have further highlighted its potential in combination therapy approaches, where it synergizes with conventional chemotherapeutic agents and emerging targeted therapies, enhancing their efficacy while potentially overcoming resistance mechanisms. These properties position this compound as both a valuable research tool for investigating histone demethylase functions and a promising therapeutic candidate for epigenetic-based cancer treatment strategies. [3] [4]
Table 1: Comprehensive Summary of this compound-Induced Cell Cycle Arrest Across Preclinical Cancer Models
| Cancer Type | Cell Line Model | Arrest Phase | Key Regulatory Proteins | Effective Concentration Range | Primary Signaling Pathways |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia | KG-1a | S-phase | ↓CyclinD1, ↓CyclinA2, ↑P21 | 4-10 μM | ER stress, PKC-α/p-Bcl2 [1] |
| Retinoblastoma | Y79 | G2/M-phase | Regulation of PI3K/AKT/NF-κB | 0.2-0.8 μM | PI3K/AKT/NF-κB [4] |
| Retinoblastoma | WERI-Rb1 | G2/M-phase | Regulation of PI3K/AKT/NF-κB | 0.6-2.4 μM | PI3K/AKT/NF-κB [4] |
| Prostate Cancer (CRPC) | R1-D567 (AR-ΔLBD) | Not Specified | Not Specified | ED50: ~4 μM | H3K27 demethylation pathway [3] |
| Prostate Cancer | R1-AD1 (AR-WT) | Not Specified | Not Specified | ED50: ~8 μM | H3K27 demethylation pathway [3] |
| Prostate Cancer | CWR22Rv-1 | Not Specified | Not Specified | ED50: ~3 μM | H3K27 demethylation pathway [3] |
The quantitative data presented in Table 1 demonstrates that This compound induces cell cycle arrest in a concentration-dependent manner across various cancer types, with notable cell-type specificity in both the effective concentration range and the specific cell cycle phase affected. In AML KG-1a cells, this compound treatment resulted in S-phase arrest at concentrations ranging from 4-10 μM, mediated through decreased expression of CyclinD1 and CyclinA2 alongside increased expression of the cyclin-dependent kinase inhibitor P21. In contrast, retinoblastoma cells (Y79 and WERI-Rb1) exhibited G2/M-phase arrest at significantly lower concentrations (0.2-2.4 μM), suggesting heightened sensitivity to this compound in this cancer type. The differential sensitivity is further highlighted in prostate cancer models, where castration-resistant prostate cancer (CRPC) cells expressing AR-ΔLBD showed approximately twofold greater sensitivity (ED50: ~4 μM) compared to isogenic AR-WT cells (ED50: ~8 μM), indicating potential biomarkers for patient stratification. [1] [3] [4]
The variability in effective concentrations across different cancer types reflects differences in cellular uptake, metabolic conversion to the active GSK-J1 metabolite, baseline expression levels of target demethylases, and dependency on H3K27me3-regulated pathways. Furthermore, the diverse cell cycle arrest phases induced by this compound suggest cell-type-specific mechanisms of action, potentially influenced by distinct epigenetic landscapes and oncogenic drivers. These findings underscore the importance of context-specific evaluation of this compound effects and careful dose optimization for different experimental systems. The concentration ranges provided serve as valuable reference points for researchers designing in vitro studies, with lower concentrations typically used for functional assays and higher concentrations for maximal effect on cell cycle progression and viability. [1] [3] [4]
The molecular mechanisms through which this compound induces cell cycle arrest involve complex epigenetic reprogramming and activation of cellular stress pathways. As a selective inhibitor of H3K27me3-specific demethylases, this compound increases global H3K27me3 levels, leading to transcriptional repression of genes critical for cell cycle progression. In acute myeloid leukemia KG-1a cells, this epigenetic modulation triggers endoplasmic reticulum (ER) stress, characterized by marked upregulation of ER stress-related proteins including caspase-12, GRP78, and ATF4. The critical role of ER stress in this compound-mediated cell cycle effects was demonstrated through rescue experiments using the ER stress inhibitor 4-phenyl butyric acid (4-PBA), which significantly attenuated this compound-induced S-phase arrest. This suggests that ER stress serves as a key mechanistic link between JMJD3/UTX inhibition and cell cycle disruption in certain cancer contexts. [1]
Figure 1: Molecular Mechanisms of this compound-Induced Cell Cycle Arrest
Beyond ER stress activation, this compound modulates several key signaling pathways that converge on cell cycle regulation. In AML models, this compound treatment inhibits the PKC-α/p-Bcl2 pathway, reducing phosphorylation of Bcl2 and promoting apoptotic signaling. This pathway inhibition was similarly reversed by ER stress inhibition, suggesting it functions downstream of ER stress activation. In retinoblastoma models, this compound-mediated cell cycle arrest occurs primarily through suppression of the PI3K/AKT/NF-κB signaling axis, a critical regulator of cell survival and proliferation in many cancers. Additionally, this compound has been shown to downregulate HOX protein family members (including HOX5, HOX7, and HOX9), which play important roles in developmental patterning and have been implicated in cancer progression. The specific combination of pathways affected appears to be context-dependent, influenced by cell type, oncogenic drivers, and baseline epigenetic states, highlighting the importance of comprehensive pathway analysis when investigating this compound mechanisms in new experimental systems. [1] [4]
The diversity of affected pathways underscores the pleiotropic effects of H3K27me3 modulation on cellular processes. The accumulation of H3K27me3 following this compound treatment leads to transcriptional repression of key genes governing cell cycle checkpoints, DNA damage response, and survival signaling. This epigenetic reprogramming ultimately converges on regulation of cyclins and cyclin-dependent kinases, particularly through modulation of P21 expression, which serves as a critical mediator of cell cycle arrest across multiple cancer types. The mechanistic insights provided here offer researchers potential biomarkers for monitoring this compound response and candidate pathways for combination therapy development aimed at enhancing anti-cancer efficacy. [1]
Materials and Reagents:
Cell Treatment Procedure:
Additional Materials and Reagents:
Staining and Analysis Procedure:
Figure 2: Experimental Workflow for this compound Cell Cycle Analysis
Critical Parameters for Success:
Troubleshooting Common Issues:
The research applications of this compound extend beyond single-agent studies to innovative combination strategies with established and emerging anti-cancer therapies. In AML KG-1a cells, this compound demonstrates synergistic effects with decitabine, a DNA methyltransferase inhibitor approved for AML treatment. The combination significantly enhanced proliferation inhibition and apoptosis induction compared to either agent alone, suggesting complementary epigenetic mechanisms. Similarly, in castration-resistant prostate cancer models, this compound shows synergy with cabazitaxel, a taxane derivative used in CRPC treatment. These combination approaches allow for potential dose reduction of conventional chemotherapeutics while maintaining or enhancing efficacy, possibly mitigating toxicity concerns. The rational design of combination regimens based on this compound's mechanism of action represents a promising avenue for translational research, particularly for malignancies with limited treatment options or developing resistance to current standards of care. [1] [3]
Future research directions should explore this compound combinations with novel targeted therapies, including PARP inhibitors for homologous recombination-deficient cancers, immune checkpoint inhibitors to potentially enhance tumor immunogenicity, and pathway-specific inhibitors targeting complementary signaling networks. Additionally, the sequential administration of this compound with other epigenetic modifiers may leverage the concept of "epigenetic priming" to sensitize cancer cells to subsequent treatments. The optimization of dosing schedules and sequences in these combination approaches warrants systematic investigation through carefully designed in vitro and in vivo studies. Furthermore, the development of biomarkers for response prediction to this compound-containing regimens will be crucial for patient stratification in potential clinical translation. [1] [3]
For researchers implementing this compound cell cycle arrest assays, several technical considerations should guide experimental design. The choice of cell line models should consider the baseline expression of target demethylases (JMJD3 and UTX) and dependency on H3K27me3-regulated pathways, which may influence sensitivity to this compound. Treatment duration should align with research objectives: shorter exposures (24-48 hours) typically assess direct cell cycle effects, while longer treatments (72-96 hours) evaluate cumulative impacts on proliferation and viability. The functional validation of target engagement through measurement of global H3K27me3 levels by Western blotting or immunofluorescence is recommended to confirm compound activity in specific experimental systems. [1] [4]
Protocol adaptations may include multiparametric flow cytometry incorporating antibodies against phosphorylated histone H3 (pHH3) to distinguish G2 from M phase, or BrdU/EdU incorporation for refined S-phase analysis. For studies investigating specific mechanisms, co-treatment with pathway inhibitors (e.g., ER stress inhibitor 4-PBA, PI3K/AKT pathway inhibitors) can elucidate contribution of specific pathways to observed cell cycle effects. Additionally, RNA sequencing following this compound treatment can provide unbiased insights into transcriptional programs affected by H3K27me3 accumulation, potentially revealing novel mechanisms and biomarkers. These methodological refinements enable researchers to extract maximal mechanistic insights from this compound cell cycle studies beyond basic distribution analysis. [1] [6] [4]
This compound represents a valuable tool for investigating the functional consequences of H3K27me3 demethylase inhibition in cancer models, with consistent demonstration of concentration-dependent cell cycle arrest across diverse malignancies. The detailed protocols provided herein enable researchers to rigorously assess these effects through well-established flow cytometry methods, while the mechanistic insights guide interpretation of results and development of targeted hypotheses. The differential cell cycle responses observed across cancer types highlight context-specific vulnerabilities that may inform therapeutic applications. As research in this area advances, this compound continues to offer insights into the complex interplay between epigenetic regulation and cell cycle control in cancer, potentially paving the way for novel epigenetic-based therapeutic strategies.
Schistosomiasis remains a significant global health burden, affecting over 230 million people primarily in tropical and subtropical regions and causing up to 300,000 deaths annually [1]. The current treatment landscape relies almost exclusively on praziquantel (PZQ), which, despite its safety profile and efficacy, presents considerable limitations including the inability to prevent reinfection and growing concerns about emerging drug resistance [1]. This therapeutic gap has accelerated research into novel drug targets and alternative chemotherapeutic approaches, particularly those targeting epigenetic machinery in Schistosoma mansoni [1].
GSK-J4, a selective chemical probe originally developed as an inhibitor of human histone demethylases KDM6A/UTX and KDM6B/JMJD3, has emerged as a promising antischistosomal compound with potent activity against multiple parasite life stages [1]. This application note provides comprehensive experimental protocols for evaluating this compound in schistosomiasis research, supporting drug discovery efforts aimed at addressing the limitations of current monotherapy approaches.
This compound functions as a competitive inhibitor that targets the histone demethylase Smp_034000, the S. mansoni ortholog of human KDM6A/UTX [1]. This enzyme belongs to the Jumonji C (JMJC) domain-containing family of histone demethylases that regulate gene expression by removing methyl groups from histone H3 lysine 27 (H3K27me3), a modification critical for transcriptional control during parasite development [1].
Despite its designed mechanism, the antischistosomal activity of this compound may involve additional pathways beyond histone demethylation inhibition:
Table 1: Key Characteristics of this compound's Molecular Target
| Parameter | Description | Significance |
|---|---|---|
| Target Protein | Smp_034000 (KDM6A/UTX ortholog) | Primary suspected molecular target |
| Protein Family | Jumonji C (JMJC) domain-containing histone demethylase | Epigenetic regulator |
| Expression Peak | 24h schistosomula & 5-week adults | Critical developmental stages |
| Tissue Preference | Male reproductive tissues | Potential role in sexual differentiation |
Comprehensive dose-response studies have demonstrated that this compound exhibits potent antischistosomal activity across multiple life cycle stages of S. mansoni, with varying sensitivity observed between developmental forms [1]:
Table 2: In Vitro Efficacy Profile of this compound Against S. mansoni Life Stages
| Life Stage | Exposure Time | Potency | Key Phenotypic Effects |
|---|---|---|---|
| Schistosomula | 72 hours | IC~50~ in low micromolar range | Dose-dependent mortality, tegumental damage |
| Juvenile Worms | 72 hours | Submicromolar IC~50~ | Reduced motility, developmental alterations |
| Adult Worms | 72 hours | Submicromolar IC~50~ | Immobilization, tegumental disruption, reduced egg production |
| Sporocysts | Not specified | Active at low micromolar concentrations | Impairs larval development within snail host |
The therapeutic index of this compound appears favorable, with antischistosomal activity occurring at concentrations close to those required for inhibiting mammalian histone demethylases, though comprehensive cytotoxicity assessments against human cell lines should be conducted for lead optimization programs [1].
Implement quantitative motility assessment using standardized scoring systems:
The following diagram illustrates the integrated workflow for phenotypic screening of this compound against schistosome life stages:
Diagram 1: Integrated workflow for phenotypic screening of this compound against schistosome life stages
When analyzing this compound experimental results, consider these key interpretive principles:
This compound serves as an important chemical probe for validating Smp_034000 and related epigenetic regulators as druggable targets in schistosomes:
This compound represents a promising lead compound for schistosomiasis drug discovery with several strategic applications:
Table 3: Common Experimental Challenges and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Variable motility in controls | Parasite condition or culture media | Standardize parasite recovery methods; pre-incubate worms 2-4h before scoring |
| Poor compound solubility | DMSO concentration too low or precipitation | Ensure final DMSO ≤0.5%; sonicate stock solutions if precipitation observed |
| Inconsistent results between assays | Worm-to-worm variability | Increase sample size; use worms from same infection batch for single experiments |
| Rapid degradation of compound | Instability in aqueous media | Prepare fresh treatment solutions; refresh media daily for long-term assays |
| No H3K27me3 modulation in WB | Alternative mechanisms or technical issues | Include positive controls; try different exposure times; assess other histone marks |
This compound represents a promising epigenetic-targeting agent with demonstrated efficacy against multiple life stages of Schistosoma mansoni. The experimental protocols outlined in this application note provide a standardized framework for evaluating its antischistosomal activity, supporting both mechanistic studies and drug discovery efforts. As research continues to elucidate its precise molecular mechanism of action, this compound and optimized derivatives may offer valuable alternatives or complements to current schistosomiasis control strategies, particularly important in the face of emerging praziquantel resistance concerns.
GSK-J4 is a potent dual inhibitor of the histone lysine demethylase 6A and 6B (KDM6A/UTX and KDM6B/JMJD3) [1] [2]. These enzymes function as "erasers" of the trimethylation mark on lysine 27 of histone H3 (H3K27me3), which is a transcriptional repressive marker [1]. Under lipotoxic conditions induced by palmitic acid (PA), KDM6A is upregulated, leading to a reduction in global H3K27me3 levels. This epigenetic change promotes the transcription of key genes involved in lipid metabolism and cell death, specifically Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4), a critical regulator of ferroptosis [1] [3]. By inhibiting KDM6A/6B, this compound preserves H3K27me3 levels, suppresses ACSL4 expression, and subsequently reduces lipid peroxidation and ferroptosis, thereby protecting cardiomyocytes [1] [3]. The central mechanism is summarized in the diagram below.
The protective effects of this compound are supported by multiple quantitative findings from in vitro and in vivo studies.
Table 1: Summary of Key Experimental Findings on this compound Protection
| Experimental Model | Treatment | Key Outcome Measured | Result | Citation |
|---|---|---|---|---|
| AC16 Human Cardiomyocytes | 400 µM PA | Cell Viability (vs. control) | ~40% decrease | [1] |
| AC16 Cells + PA | 2.5 µM this compound | Cell Viability (vs. PA alone) | Significant increase | [1] |
| AC16 Cells + PA | 10 µM this compound | Cell Viability (vs. PA alone) | Significant increase | [1] |
| AC16 & NRCM + PA | 10 µM this compound | LDH Release | Significant reduction | [1] |
| AC16 & NRCM + PA | 10 µM this compound | H3K27me3 Level | Preserved / Increased | [1] |
| AC16 & NRCM + PA | 10 µM this compound | ACSL4 Protein Level | Reduced | [1] |
| DB/DB Mouse Model (16 weeks) | This compound in vivo | Serum Triglyceride | Significant reduction | [1] |
| DB/DB Mouse Model (16 weeks) | This compound in vivo | Cardiac Hypertrophy | Attenuated | [1] |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.
The efficacy of this compound has also been demonstrated in an animal model of type 2 diabetes.
I hope these detailed Application Notes and Protocols are helpful for your research. Should you require further clarification on any specific methodology, feel free to ask.
The table below summarizes the solubility and storage conditions for GSK-J4 based on supplier data.
| Property | Specifications |
|---|---|
| Solubility (General) | Soluble in DMSO (84-100 mg/mL) and ethanol (42-100 mg/mL) [1] [2] [3]. Insoluble in water [2]. |
| Solubility (HCl Salt) | Soluble in DMSO (62.5 mg/mL), water (84 mg/mL), and ethanol (84 mg/mL) [4] [5]. |
| Purity | ≥98% [1] [3] [6] |
| Storage (Solid) | Recommendations vary: -20°C [4], 2-8°C [7] [3], or room temperature [1] [6]. For maximum stability, storing at -20°C in a desiccated container is a conservative approach [4] [3]. |
| Storage (Solution) | DMSO stock solutions are stable for at least 6 months at -20°C [7]. Aqueous solutions should not be stored for more than one day [4]. |
The following workflow outlines the general process for preparing a DMSO stock solution of this compound.
Key Considerations:
For animal studies, here are two validated formulations for administering this compound [2]:
Formulation 1: Homogeneous Suspension
Formulation 2: Clear Solution
Q1: My this compound solution has precipitated. What should I do?
Q2: What is the difference between this compound and its HCl salt?
Q3: Why is my this compound treatment not showing the expected biological effect?
Is GSK-J4 cell-permeable? Yes, this compound is designed as a cell-permeable prodrug. It is the methyl ester precursor of its active form, GSK-J1. This chemical modification allows this compound to readily cross cell membranes. Once inside the cell, esterases remove the ester group, converting it into the active demethylase inhibitor GSK-J1 [1].
Can this compound cross the blood-brain barrier (BBB)? Yes, research indicates that this compound can cross the blood-brain barrier. This property has been demonstrated in a Parkinson's disease rat model, where systemic administration of this compound was able to exert neuroprotective effects in the brain [1].
What is the difference between this compound and GSK-J1? GSK-J1 is the active compound that directly inhibits KDM6 and KDM5 subfamily histone demethylases. However, GSK-J1 has poor cell permeability. This compound was developed as a cell-permeable prodrug version of GSK-J1. Upon entering cells, this compound is hydrolyzed to become the active GSK-J1 [1].
What is a typical working concentration for this compound? Effective concentrations can vary based on cell type and application. The table below summarizes concentrations reported in recent studies for various biological models.
| Cell Type / Model | Reported Concentration Range | Primary Observed Effect | Citation |
|---|---|---|---|
| Acute Myeloid Leukemia (KG-1a cells) | 2 - 10 μM | Reduced cell viability, induced apoptosis & cell cycle arrest [2] | |
| Parkinson's Model (SH-SY5Y cells) | 0.5 μM | Reduced labile iron, protection from 6-OHDA toxicity [1] | |
| Diabetic Cardiomyopathy (AC16 cells) | 2.5 - 10 μM | Protected from palmitic acid-induced injury [3] | |
| Prostate Cancer (in vivo mouse) | 5 mg/kg (intraperitoneal) | Inhibited tumor growth and metastasis [4] | |
| Neuroblastoma (cell lines) | 0.1 - 0.3 μM (in combination) | Synergistic cytotoxicity with WIP1 inhibitor [5] |
To confirm that this compound is active in your experimental system, you can monitor its downstream effects. The most direct method is to measure the levels of its substrate, H3K27me3.
Protocol: Assessing this compound Efficacy via Western Blot This protocol verifies successful cellular uptake and target engagement by detecting an increase in the H3K27me3 histone mark.
The following diagram illustrates the journey of this compound from outside the cell to its point of action on the chromatin, and the key downstream effects you can measure.
The table below consolidates key dosing information from various animal studies. The optimal dose is highly dependent on the disease model and research objectives.
| Disease Model | Species/Sex | Dose & Route | Dosing Frequency & Duration | Key Findings & Efficacy | Source Compound & Formulation |
|---|---|---|---|---|---|
| Diabetic Kidney Disease [1] | C57BL/6 mice (Sex not specified) | 5 mg/kg, Intraperitoneal (IP) | Every other day for 8 weeks | Significantly reduced proteinuria, glomerulosclerosis, and kidney fibrosis. | GSK-J4 in solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) [2]. |
| Inflammatory Colitis [3] | C57BL/6 mice (Sex not specified) | 1.25 mg/mouse (~50 µg/day), Subcutaneous (SC) | Daily for 11 days | Attenuated body weight loss and colon shortening. Promoted a tolerogenic state. | This compound stock in DMSO, diluted 1:10 in ethanol, then in PBS [2]. |
| Acute Myeloid Leukemia (AML) [4] | NOD/SCID mice (Sex not specified) | 1.25 mg/mouse, IP | Three times per week for 4 weeks | Attenuated disease progression in a human AML xenograft model. | Information not specified in the source. |
| Multiple Sclerosis (EAE model) [2] | C57BL/6 mice (Female) | 0.56 mg/kg, IP | Daily from day 0 to 5 post-immunization | Showed protective effects in an experimental autoimmune encephalomyelitis model. | This compound stock in DMSO, diluted 1:10 in ethanol, then in PBS to final concentration. |
Here are the detailed methodologies for key in-vivo studies, which can serve as references for designing experiments.
1. Protocol for Diabetic Kidney Disease (DKD) Study [1]
2. Protocol for Inflammatory Colitis Study [3]
The following diagram illustrates the primary molecular mechanism of this compound and a general workflow for its in-vivo application, integrating the protocols above.
Q1: What is the recommended solvent for preparing this compound for in-vivo studies? A1: this compound has limited aqueous solubility. A common and well-tolerated formulation for in-vivo injection is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [2]. The compound is first dissolved in DMSO to create a stock solution, which is then sequentially mixed with the other solvents.
Q2: How does the choice of disease model influence the dosing regimen? A2: The dosing regimen is highly model-dependent. For example:
Q3: What are the critical parameters to monitor for assessing this compound efficacy in vivo? A3: Efficacy parameters are disease-specific. Common endpoints include:
GSK-J4 is a small-molecule inhibitor that targets the histone demethylases KDM6B (JMJD3) and KDM6A (UTX) [1]. These enzymes remove the repressive tri-methylation mark on histone H3 lysine 27 (H3K27me3). By inhibiting them, this compound increases global H3K27me3 levels, leading to the transcriptional repression of key genes that drive cancer cell survival and proliferation [1] [2].
The diagram below illustrates the core mechanism and major pathways through which this compound exerts its cytotoxic effects.
A primary strategy to overcome limited single-agent cytotoxicity is to use this compound in combination with other drugs. The table below summarizes effective combinations reported in recent studies.
| Combination Partner | Cancer Model | Key Synergistic Effects | Proposed Mechanism |
|---|---|---|---|
| SL-176 (WIP1 inhibitor) [3] | Neuroblastoma | Synergistic cytotoxicity, reduced tumor growth in xenografts [3] | Potentiated p53 pathway; synergistic upregulation of PUMA and p21 [3] |
| Gilteritinib (FLT3 inhibitor) [4] | FLT3-ITD+ Acute Myeloid Leukemia (AML) | Enhanced anti-proliferation & pro-apoptosis effects [4] | Synergistic increase in ROS; enhanced cell cycle arrest (S-phase) [4] |
| Cabazitaxel (Chemotherapy) [5] [6] | Castration-Resistant Prostate Cancer (CRPC) | Observed synergy in reducing cell proliferation [5] [6] | Hindered AR-driven transcription; enhanced cytotoxic effect [5] |
| Decitabine (DNA methyltransferase inhibitor) [7] | Acute Myeloid Leukemia (AML) | Significantly inhibited proliferation and induced apoptosis [7] | Enhanced ER stress and apoptosis pathway [7] |
| Cytarabine (Chemotherapy) [1] | Acute Myeloid Leukemia (AML) | Displayed a synergistic effect [1] | Downregulation of DNA replication and cell-cycle pathways [1] |
Here are detailed methodologies for key experiments demonstrating the synergistic effects of this compound combinations.
Problem: Lack of Cytotoxicity in My Cancer Model
Problem: Uncertain About Dosing and Treatment Duration
Problem: How to Confirm the Effect is On-Target?
The table below summarizes the essential quantitative data for preparing this compound stock solutions in DMSO.
| Parameter | Specification | Additional Context & Citations |
|---|---|---|
| Solubility in DMSO | 84 mg/mL (201.19 mM) [1], 100 mM [2], 20 mg/mL [3] | Higher concentrations (e.g., 84 mg/mL) may require fresh, dry DMSO to prevent moisture absorption, which can reduce solubility [1]. |
| Molecular Weight | 417.50 g/mol [1] [2] | Essential for molarity calculations. |
| Recommended Stock Concentration | 10 - 100 mM (in DMSO) [2] | A common range for creating concentrated stock solutions. |
| Storage Temperature | -20°C [4] or 2-8°C [3] | The solid powder should be stored desiccated [3]. |
| Solution Stability | Do not store aqueous solutions for more than one day [4]. | For DMSO stock solutions, aliquot and store at recommended temperature to avoid freeze-thaw cycles. |
This compound is a cell-permeable prodrug that is hydrolyzed intracellularly to its active form, GSK-J1 [3] [4]. When treating cells, the typical working concentrations are in the micromolar (µM) range.
For example, to inhibit LPS-induced TNF-α production in primary human macrophages, an IC50 of 9 µM has been reported [1] [2] [4]. In anti-cancer studies, such as those on glioma cells, effective concentrations often range from about 5 to 50 µM [5].
The following diagram outlines the workflow for preparing and using this compound in cell-based assays:
Q1: Why is my this compound not dissolving completely in DMSO?
Q2: What is the final concentration of DMSO I can safely use on my cells?
Q3: What is the difference between this compound and GSK-J1?
Q4: How do I confirm that this compound is working in my experiment?
| Disease/Cellular Model | Effective Concentration (IC50/ED50) | Treatment Time Course | Key Findings / Purpose | Citation |
|---|---|---|---|---|
| Prostate Cancer (CRPC) | 3 - 4 µM (for sensitive lines) | 72 hours | CRPC model cells (AR-ΔLBD) were more sensitive than AR-WT cells. Synergy observed with Cabazitaxel. [1] | |
| Acute Myeloid Leukemia (AML) | ~5.5 µM (for primary cells) | 24 hours (pre-treatment) | Used in colony-forming assays; pre-treated for 24h before re-plating in drug-free medium for 14 days. [2] | |
| Neural Differentiation | 10 µM | 48 hours | Co-treated with retinoic acid during embryoid body differentiation to profile transcriptomic changes. [3] | |
| Schistosomiasis | ~15 µM (adult worms) | 5 days (in vitro) | Led to significant mortality and reduced motility of parasites in culture. [4] | |
| Inflammatory Colitis (Mouse Model) | 5 mg/kg (in vivo) | 5-12 days (daily IP injection) | Ameliorated disease symptoms when administered systemically. [5] |
To help you replicate and adapt these methods, here are more detailed protocols from key studies:
For Cancer Cell Viability and Proliferation (as in Prostate Cancer & AML studies):
For In Vivo Disease Models (as in Colitis studies):
Understanding the mechanism of this compound is crucial for interpreting your time-course results. The following diagram outlines its direct molecular targets and downstream cellular effects.
A logical workflow for optimizing and validating your this compound treatment is outlined below.
Q1: My cells are not responding to this compound treatment. What could be wrong?
Q2: How do I confirm that this compound is working in my system? The most direct validation is to measure the global levels of the H3K27me3 histone mark via Western blotting. Effective inhibition of the KDM6B/JMJD3 demethylase should lead to a measurable increase in H3K27me3, typically observable within 24 hours of treatment. [2]
Q3: Can this compound be used in combination with other drugs? Yes, several studies have shown promising synergistic effects. For example:
The table below summarizes key solubility data and stock solution preparation methods for GSK-J4 from technical sources.
| Solvent | Solubility / Concentration | Preparation Notes / Protocol |
|---|---|---|
| DMSO | 84 mg/mL (201.19 mM) [1], 141 mg/mL (337.72 mM) [2], or 36 mg/mL [3] | Sonication is recommended to aid dissolution [2]. Supplier data varies; use the most conservative value for reliable results. |
| Ethanol | 41.75 mg/mL (100 mM) [2] or 42 mg/mL [1] | Sonication is recommended [2]. |
| Water | Insoluble [1] [3] | Not suitable for direct dissolution. |
For animal studies, this compound requires specific formulations. Below are two validated protocols from the search results.
| Formulation Component | Formulation 1 (Clear Solution) [2] [1] | Formulation 2 (Homogeneous Suspension) [1] | | :--- | :--- | :--- | | DMSO | 5% | - | | PEG300 | 40% | - | | Tween 80 | 5% | - | | Saline | 50% | - | | CMC-NA Solution | - | 100% | | Final Concentration | 4.18 - 4.20 mg/mL (approx. 10 mM) [2] [1] | ≥ 5 mg/mL [1] | | Preparation Workflow |
The process for preparing the clear solution formulation can be visualized as follows:
In experimental literature, specific vehicle controls and administration methods are used.
| Application / Study Type | Reported Vehicle Control | Administration Route & Notes |
|---|---|---|
| In Vivo (Mouse) - General | DMSO diluted 1:10 with ethanol, then further diluted in PBS [2] | Intraperitoneal (i.p.) injection [2]. |
| In Vivo (Mouse) - Prostate Cancer | DMSO alone [4] | Intraperitoneal (i.p.) injection [4]. |
| In Vitro - Schistosoma Culture | Not specified, but DMSO is standard for compound stocks [5] | Final DMSO concentration in culture medium should be minimized (e.g., 0.1-0.5%). |
Here are solutions to common problems researchers may encounter.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Precipitation in solution | Solvent evaporates from stock; solution cools; diluted too quickly into aqueous buffer. | Use fresh DMSO. Warm solution gently (37°C water bath). When diluting, add stock slowly to aqueous buffer while vortexing. |
| Inconsistent in vivo results | Vehicle formulation not homogeneous; compound degraded. | For suspensions, vortex or mix immediately before dosing. Adhere to storage conditions; protect from light and moisture. |
| Unexpected toxicity in animals | Vehicle component is toxic at high concentration. | Verify DMSO concentration does not exceed safe limits (typically 1-5% of total administration volume). Use published formulations. |
The table below summarizes the specific concentrations, durations, and cell types used in published studies where GSK-J4 treatment successfully increased H3K27me3 levels.
| Cell Type / Model | This compound Concentration | Treatment Duration | Key Findings & Experimental Context |
|---|---|---|---|
| AC16 human cardiomyocytes [1] | 2.5 μM and 10 μM | 24 hours | Treatment prior to palmitic acid (PA) challenge preserved H3K27me3 and showed a protective effect. [1] |
| Neonatal Rat Cardiomyocytes (NRCM) [1] | 2.5 μM and 10 μM | 24 hours | This compound dose-dependently upregulated H3K27me3 levels. [1] |
| RAW264.7 macrophages [2] | 5 μM | 24 hours | Treatment reversed LPS-induced decrease in H3K27me3 and reduced inflammatory cytokines. [2] |
| Kasumi-1 AML cell line [3] | ~4 μM to ~8 μM (IC50 range) | 72 hours (proliferation assay); 24 hours (apoptosis & Western blot) | Increased global H3K27me3 levels; induced apoptosis and cell-cycle arrest. [3] |
| Primary AML cells [3] | 5.5 μM | 24 hours | Increased H3K27me3 and reduced colony-forming ability. [3] |
| Mouse bone marrow monocytes [4] | 5 μM | 24 hours | Upregulated H3K27me3 levels in murine monocytes in an allergy model. [4] |
| CWR22Rv-1 CRPC cell line [5] | ~3 μM (ED50) | 72 hours | Effectively repressed cell proliferation. [5] |
To ensure your results are reliable, the literature shows that researchers consistently include several critical controls and validation steps:
Here are solutions to potential problems, based on the mechanisms and outcomes observed in the studies:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No increase in H3K27me3 | Wrong cellular context (low KDM6A/6B expression) | Check expression of target demethylases (KDM6A/6B) in your cell line. PA stimulation was shown to upregulate KDM6A in cardiomyocytes [1]. |
| High cell death | Concentration too high | Titrate the concentration. Use cell viability assays (e.g., CCK-8 [3]) to find a balance between efficacy and toxicity. Start with lower end of 2.5-5 μM [1]. |
| High background in Western Blot | Non-specific antibody binding | Optimize antibody dilution and include a negative control (e.g., DMSO-treated cells). Verify antibody specificity. |
| Inconsistent results | Unstable this compound in solution | Follow manufacturer's instructions for reconstitution and storage. Use freshly prepared solutions. |
The following diagram outlines the general workflow for treating cells with this compound and detecting H3K27me3, based on the common methodologies from the literature.
To fully understand your experimental results, it is helpful to know how this compound works at a molecular level, as demonstrated in the studies.
The table below outlines common issues, their potential causes, and recommended solutions to help you optimize your experiments with GSK-J4.
| Problem Phenomenon | Potential Causes | Recommended Solutions & Troubleshooting Steps |
|---|
| Unexpected Low Cell Viability | • Cytotoxic effect of this compound itself. • Synergistic effect with other compounds [1] [2]. • Overgrowth or contamination of cell culture [3]. | • Dose Optimization: Perform a dose-response curve. Studies often use low micromolar ranges (e.g., 0.1-10 µM) [4] [1]. • Check Combinations: If used with other drugs (e.g., SL-176, gilteritinib), assess synergy and adjust concentrations accordingly [1] [2]. • Verify Culture Health: Ensure cells are healthy, not contaminated, and seeded at an appropriate density [3]. | | High Background or Inconsistent Results | • Assay reagent interaction [5] [3]. • Inconsistent experimental conditions (temperature, pH) [3]. • Improper sample handling (e.g., prolonged light exposure) [3]. | • Run Controls: Include a vehicle control (e.g., DMSO) at the same concentration as your this compound groups. • Standardize Conditions: Maintain consistent temperature, humidity, and pH throughout the assay [3]. • Follow Storage Guidelines: Protect assay reagents and samples from light and store them properly [3]. | | Assay-Specific Inaccuracies | • LDH Assay: Enzyme leakage from stressed but viable cells; high background in untreated samples [5]. • Dye-Based Assays (e.g., Trypan Blue): False positives from changes in osmolarity or metabolism [5]. | • Use Multiple Assays: Confirm key findings with a second, functionally different viability assay (e.g., WST-1, ATP-based assays) [4] [5]. • Follow Protocol Precisely: For dye-based assays, adhere to recommended incubation times to prevent over-staining [5]. |
Understanding how this compound is used in validated experiments can provide a solid foundation for your own protocol development.
Mechanism of Action: this compound is a specific dual inhibitor of the histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3) [4] [1]. It inhibits their activity, leading to an accumulation of the repressive histone mark H3K27me3, which in turn alters gene expression [4].
Validated Cell Viability Protocols:
The following diagram illustrates the primary molecular mechanism of this compound, which underlies its biological effects in viability assays.
I hope this structured guide provides a solid foundation for troubleshooting your this compound experiments.
GSK-J4 is a potent dual inhibitor of the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its treatment leads to the accumulation of the repressive H3K27me3 chromatin mark, which in turn suppresses the expression of critical genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells, including those from Acute Myeloid Leukemia (AML) [1] [2] [3].
The table below summarizes the key apoptotic effects of this compound observed in various studies:
| Cell Type/Model | Observed Pro-Apoptotic Effects | Key Mechanistic Insights | Citations |
|---|---|---|---|
| AML KG-1a cells | Increased expression of cleaved caspase-9 and Bax; Reduced cell viability. | Induced Endoplasmic Reticulum (ER) stress (↑caspase-12, GRP78, ATF4); Inhibited PKC-α/p-Bcl2 pathway. | [1] |
| Primary AML cells & cell lines (e.g., Kasumi-1) | Significant induction of apoptosis and cell-cycle arrest; Reduced proliferation and colony-forming ability. | Increased global H3K27me3 levels; Downregulated DNA replication/cell-cycle pathways and cancer-promoting HOX genes (e.g., HOXA5, A7, A9). | [2] [4] |
| Various other cancer cells (glioma, prostate, etc.) | Induced apoptosis and inhibited cell proliferation. | General inhibition of H3K27me3 demethylase activity. | [5] [3] |
Here are the standard methodologies used to detect this compound-induced apoptosis, as described in the literature.
This is the most commonly used method to distinguish between early apoptotic, late apoptotic, and necrotic cells.
This method provides molecular confirmation of apoptosis by detecting the activation of key proteins.
Loss of ΔΨm is an early event in the intrinsic apoptosis pathway.
The table below addresses common problems researchers face when performing Annexin V/PI apoptosis assays.
| Problem | Potential Cause | Solution |
|---|
| High background apoptosis in control group | - Over-confluent or starved cells.
To help visualize the mechanistic pathway and experimental process, the following diagrams summarize the key information.
| Cancer Type | Cell Line / Model | Key Findings (Efficacy) | Proposed Mechanism & Key Biomarkers | Citation | | :--- | :--- | :--- | :--- | :--- | | Acute Myeloid Leukemia (AML) | KG-1a, Kasumi-1, Primary patient cells | Reduced cell viability, induced apoptosis, cell cycle arrest (S phase), synergistic effects with Decitabine or Cytarabine [1] [2]. | KDM6B inhibition → ↑H3K27me3 → ↓HOX genes (e.g., HOXA5, A7, A9); Induction of ER stress → ↓PKC-α/p-Bcl2 pathway [1] [2]. | | Castration-Resistant Prostate Cancer (CRPC) | CWR22Rv-1, R1-D567 (AR-ΔLBD), PC-3 | Reduced proliferation, invasion, in vivo tumor growth and metastasis (bone, lung, liver); synergy with Cabazitaxel [3] [4]. | KDM6B inhibition → ↑H3K27me3 → Repression of H19 circuitry → Altered E-cadherin and β4 integrin expression [3] [4]. | | Other Cancers | Human Glioma, Medulloblastoma, Neuroblastoma | Inhibited cell proliferation and migration, induced apoptosis and differentiation, reduced tumor growth in mouse models [5]. | KDM6B inhibition → ↑H3K27me3 → Altered gene expression affecting cell cycle and survival pathways [5]. |
To ensure the reproducibility of the data summarized above, here are the core methodologies commonly used in the cited literature.
| Assay Type | Protocol Summary | Key Outcome Measures |
|---|---|---|
| In Vitro Proliferation (Cell Viability) | Cells treated with varying this compound concentrations (e.g., 0-32 µM) for 24-96 hours. Viability assessed via CCK-8, Alamar Blue, or Trypan Blue exclusion [1] [4] [2]. | IC50 or ED50 (dose causing 50% growth inhibition/effect) [4]. |
| In Vitro Apoptosis Assay | Cells treated with this compound for 24-48 hours. Apoptosis detected using Annexin V-FITC/PI staining and analyzed by flow cytometry [1]. | Apoptotic rate (% of Annexin V-positive cells) [1]. |
| In Vitro Cell Cycle Analysis | This compound-treated cells fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry [1] [6]. | Cell cycle distribution (% cells in G1, S, G2 phases) [1]. |
| In Vivo Tumor Models | Immunodeficient mice with human tumor xenografts treated with this compound (e.g., via injection). Tumor growth monitored by caliper measurement or in vivo bioluminescent imaging [3] [2]. | Tumor volume/weight, metastasis formation, bioluminescent flux [3]. |
| Colony-Forming Assay | Primary cells or cell lines treated with this compound, then plated in semi-solid methylcellulose medium and cultured for 10-14 days [2]. | Number and size of colonies formed [2]. |
This compound is a cell-permeable prodrug that is converted intracellularly to its active form, GSK-J1 [7]. The primary mechanism of this compound is the inhibition of the histone lysine demethylases KDM6B (JMJD3) and KDM6A (UTX) [3] [5]. These enzymes normally remove the repressive trimethyl mark on histone H3 lysine 27 (H3K27me3). By inhibiting them, this compound increases global H3K27me3 levels, leading to the suppression of genes critical for cancer progression [2].
The following diagram illustrates the core mechanism of action and the subsequent biological effects that lead to anti-cancer activity:
A typical workflow for investigating this compound in a cancer study, from in vitro validation to in vivo confirmation, is shown below:
The collected data highlights several promising aspects of this compound:
It is important to note that This compound is primarily a research tool compound, and its clinical translation would require further development.
| Cancer Type | Cell Line / Model | Dosing Regimen | Key Findings & Quantitative Results | Reference / PMID |
|---|
| Retinoblastoma | Y79 orthotopic model | 5 mg/kg; Intraperitoneal (i.p.); every 2 days for 4 weeks | Tumor Weight: Significantly reduced. Bioluminescence Signal: Strongly inhibited. Mechanism: Regulates PI3K/AKT/NF-κB pathway. | [1] | | Acute Myeloid Leukemia (AML) | FLT3-ITD+ MV4-11 subcutaneous model | 50 mg/kg; i.p.; daily for 10 days (combined with Gilteritinib) | Synergistic Effect: Enhanced anti-leukemic effect vs. Gilteritinib alone. Mechanism: Associated with increased ROS levels. | [2] | | Prostate Cancer | LNCaP-luc (AR+) DU-145-luc (AR-) PC3-luc (AR-) | 50 mg/kg; i.p.; daily for 10 days | LNCaP (AR+): Decreased tumor growth. DU-145 (AR-): Increased tumor growth. PC3 (AR-): No significant effect on growth. | [3] | | Neuroblastoma | IMR-32 zebrafish xenograft model | 5 µM (combined with SL-176, a WIP1 inhibitor) | Synergistic Effect: Reduced tumor growth in combination. Mechanism: Potentiates p53 downstream effects (PUMA, p21). | [4] |
The methodology for validating this compound in vivo is consistent across many studies. Here is a detailed breakdown of a typical experimental workflow.
Key Procedural Details:
This compound is a cell-permeable inhibitor that targets the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes remove the repressive trimethyl mark on histone H3 lysine 27 (H3K27me3), a key switch for gene activation [5] [6]. By inhibiting them, this compound leads to increased levels of H3K27me3, silencing a set of genes crucial for cancer progression [1] [6].
The signaling pathways affected by this compound are complex and can vary by cancer type, as illustrated below.
The table below summarizes the key findings from the studies that included experimental data on normal cells.
| Normal Cell Type | Experimental Context | Reported Effect of GSK-J4 | Citation |
|---|---|---|---|
| Human fetal lung fibroblasts (IMR90) | Compared to ovarian cancer stem cells (A2780 CSCs) | Non-toxic at a concentration that was effective against CSCs [1] | |
| Neonatal Rat Cardiomyocytes (NRCM) & Human Cardiomyocytes (AC16) | Treated under palmitic acid-induced metabolic stress (lipotoxicity) | Protective effect; reduced cell injury and lactate dehydratase (LDH) release [2] | |
| In vivo (DB/DB mouse model of type 2 diabetes) | Administered for 16 weeks | Attenuated cardiomyocyte hypertrophy and reduced serum triglyceride levels; showed a cardiac protective effect [2] |
For the key experiments cited above, here are the detailed methodologies used by the researchers.
Cell Viability Assay (CCK-8)
Lactate Dehydratase (LDH) Release Assay
Western Blot Analysis
The effect of this compound appears to be highly context-dependent, exerting cytotoxic effects in cancer cells while showing protective effects in certain stressed normal cells. The diagrams below illustrate these dual pathways.
To summarize the findings:
To deepen your investigation, I suggest you:
| Drug Combined with this compound | Cancer/Disease Context | Observed Synergistic Effects & Key Mechanisms | Key Experimental Models |
|---|---|---|---|
| Donafenib [1] | Hepatocellular Carcinoma (HCC) | Induces ferroptosis; synergistically promotes HMOX1 expression and increases intracellular Fe²⁺ levels [1]. | Xenograft, orthotopic HCC, patient-derived xenograft (PDX), organoid models [1] |
| Gilteritinib [2] | FLT3-ITD+ Acute Myeloid Leukemia (AML) | Enhances anti-proliferation and pro-apoptosis; increases ROS production; induces cell cycle arrest [2]. | In vitro (cell lines), in vivo (mouse model) [2] |
| Decitabine [3] | Acute Myeloid Leukemia (AML) | Significantly inhibits proliferation and induces apoptosis; mechanism involves enhancing ER stress [3]. | In vitro (KG-1a cell line) [3] |
| Cabazitaxel [4] | Castration-Resistant Prostate Cancer (CRPC) | Reduces cell proliferation; synergism observed in CRPC model cells (AR-ΔLBD) [4]. | In vitro (prostate cancer cell lines) [4] |
| Cytarabine (Ara-C) [5] [6] | Acute Myeloid Leukemia (AML) | Displays a synergistic effect in reducing cell viability [5]. | In vitro (primary AML cells and cell lines) [5] |
For researchers looking to validate these combinations, here are the core methodologies used in the cited studies.
The following diagram illustrates the key signaling pathways through which this compound exerts its synergistic effects with the listed drugs.
The synergistic mechanisms primarily involve:
| Evidence Type | Experimental Model/Finding | Key HOX Genes Affected | Proposed Mechanism | Supporting Data Source |
|---|---|---|---|---|
| Primary Mechanism | Inhibition of KDM6B/JMJD3 leads to H3K27me3 accumulation on HOX gene promoters, causing transcriptional suppression [1]. | HOXA5, HOXA7, HOXA9, HOXA11 [1] | Increased repressive histone mark H3K27me3 at Transcription Start Sites (TSS) [1]. | RNA-seq, ChIP-qPCR [1] |
| Functional Outcome | Reduced proliferation & colony-forming ability in primary AML cells and cell lines; induced apoptosis and cell-cycle arrest [1]. | Multiple HOX genes (via pathway analysis) [1] | Down-regulation of DNA replication and cell cycle pathways [1]. | Cell viability assays, colony-forming assays, flow cytometry [1] |
| Therapeutic Potential | Synergistic effect with cytosine arabinoside; attenuated disease progression in a mouse xenograft model [1]. | HOX gene downregulation confirmed in vivo [1]. | Combined epigenetic and chemotherapeutic action [1]. | In vivo mouse studies, combination drug assays [1] |
| Alternative Mechanism | Induction of Endoplasmic Reticulum (ER) Stress, leading to cell cycle arrest and apoptosis in AML KG-1a cells [2]. | Implicated in broader anti-cancer effect, specific HOX link not detailed [2]. | ER stress regulates PKC-α/p-Bcl2 pathway inhibition [2]. | Western Blot (GRP78, ATF4, Caspase-12), flow cytometry [2] |
The key evidence for GSK-J4's effect on HOX genes comes from well-established molecular and cellular biology techniques.
Cell Culture and Treatment:
Key Methodologies:
The following diagram illustrates the established mechanism of action for this compound and a generalized workflow for the key experiments that generated the evidence.
The body of evidence robustly supports that this compound is a potent suppressor of HOX genes via epigenetic modulation, with demonstrable anti-cancer effects in preclinical models of AML.